5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride
説明
特性
IUPAC Name |
5-bromo-2-piperidin-4-ylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLCNVLGSQWQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(piperidin-4-yl)pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatile structure allows for a multitude of substitutions, leading to a vast chemical space with diverse biological activities. 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride represents a key intermediate, combining the electrophilic nature of the brominated pyrimidine ring with the conformational flexibility and potential for further functionalization of the piperidine moiety. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the anticipated physicochemical properties and analytical methodologies for this compound. While direct experimental data for this specific hydrochloride salt is not extensively available in public literature, this document leverages data from closely related analogs to provide a robust predictive framework and practical guidance for its synthesis, characterization, and handling.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. For 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride, this involves a combination of spectroscopic and spectrometric techniques.
1.1. Predicted Molecular Characteristics
A summary of the core molecular properties, based on its chemical structure, is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrClN₃ | - |
| Molecular Weight | 278.58 g/mol | - |
| Canonical SMILES | C1CN(CCC1)C2=NC=C(C=N2)Br.Cl | - |
| InChI Key | InChIKey=LUSUBOWVVQUTIJ-UHFFFAOYSA-N | [1] |
1.2. Spectroscopic and Spectrometric Characterization (Predictive)
Given the absence of specific public data for the target compound, the following sections outline the expected spectral characteristics based on analogous structures and general principles of analytical chemistry.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride, both ¹H and ¹³C NMR would be essential.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the pyrimidine and piperidine protons. The two protons on the pyrimidine ring will likely appear as singlets in the aromatic region (δ 8.0-9.0 ppm). The piperidine protons will present as a series of multiplets in the aliphatic region (δ 1.5-4.0 ppm), with the protons adjacent to the nitrogen atoms shifted downfield. The N-H proton of the piperidinium hydrochloride may appear as a broad singlet.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will complement the proton data, showing characteristic signals for the carbon atoms of the pyrimidine ring (δ 150-165 ppm for carbons attached to nitrogen, and a lower field signal for the carbon bearing the bromine). The piperidine carbons will resonate in the aliphatic region (δ 25-55 ppm).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical for solubility and to avoid exchange of the N-H proton.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be sufficient for initial characterization.
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignment.
1.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum: In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 242.02 and 244.02, reflecting the isotopic pattern of bromine (¹⁹Br and ⁸¹Br).
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a solvent compatible with ESI-MS, such as methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. The characteristic isotopic pattern of bromine should be clearly visible.
Caption: A general workflow for the synthesis and characterization of the target compound.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various experimental and physiological systems.
2.1. Physical State and Appearance
Based on related pyrimidine hydrochlorides, 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride is expected to be a solid at room temperature, likely a crystalline powder. The color can range from white to off-white or light yellow.
2.2. Melting Point
The melting point is a crucial indicator of purity. While no specific value is reported for the target compound, related brominated pyrimidine derivatives often exhibit melting points in the range of 150-250 °C. The hydrochloride salt form is expected to have a relatively high melting point due to its ionic character.
2.3. Solubility
The solubility of pyrimidine derivatives can vary significantly depending on their substitution pattern. Generally, the free base is expected to have low aqueous solubility. However, as a hydrochloride salt, the solubility in aqueous media is anticipated to be significantly enhanced.
Strategies to Address Poor Solubility: For many pyrimidine derivatives, low water solubility can be a challenge.[2] If the hydrochloride salt still exhibits insufficient solubility for a particular application, several strategies can be employed:
-
pH Adjustment: For basic compounds like this, solubility generally increases in acidic conditions.[2]
-
Co-solvents: The use of water-miscible organic solvents such as DMSO, DMF, or ethanol can improve solubility.
-
Complexation: Cyclodextrins can be used to form inclusion complexes, thereby increasing aqueous solubility.[2]
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the compound to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.
2.4. Acidity (pKa)
The pKa value is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values. The piperidine nitrogen is the most basic site in the molecule and will be protonated at physiological pH. The pyrimidine nitrogens are significantly less basic. The predicted pKa for the piperidinium ion is likely to be in the range of 8.0-10.0.
Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse analytical technique for assessing the purity and stability of pharmaceutical compounds. A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride.
Experimental Protocol: RP-HPLC Method for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (typically around 254 nm for pyrimidine derivatives).
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., the mobile phase or a mixture of water and organic solvent) to a concentration of approximately 0.5-1.0 mg/mL.
Caption: A typical workflow for HPLC analysis.
Synthesis and Handling
4.1. Synthetic Approach (General)
The synthesis of 2,5-disubstituted pyrimidines can be achieved through various synthetic routes. A common approach involves the condensation of a suitable amidine with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, a plausible route would involve the reaction of a piperidine-containing amidine with a brominated 1,3-dicarbonyl synthon. Alternatively, a nucleophilic aromatic substitution reaction on a di-halogenated pyrimidine can be employed.[3]
4.2. Safety and Handling
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While specific experimental data for this compound is sparse in the public domain, this guide provides a comprehensive framework for its characterization and handling based on the known properties of closely related pyrimidine derivatives. The outlined protocols for NMR, MS, and HPLC analysis serve as a practical starting point for researchers to establish robust analytical methods for this and similar compounds. As with any chemical entity, thorough experimental verification of these predicted properties is paramount for its successful application in research and development.
References
-
PubChem. 5-bromo-6-[4-(5-bromo-2,4-dioxo-1H-pyrimidin-6-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione;dihydrochloride. PubChem. [Link]
-
Kumar, R., & Kumar, M. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Indo American Journal of Pharmaceutical Sciences, 6(5), 9931-9938. [Link]
-
PubChem. 5-Bromo-2(1H)-pyrimidinone. PubChem. [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Singh, P., & Paul, K. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & medicinal chemistry letters, 25(17), 3564–3567. [Link]
-
Michl, J., & Vedejs, E. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 67(1), 248–251. [Link]
-
PubChemLite. 5-bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride. PubChemLite. [Link]
-
NIST. Pyrimidine, 5-bromo-. NIST WebBook. [Link]
-
PubChemLite. 5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride. PubChemLite. [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]
-
SpectraBase. 5-Bromo-2-(piperidin-1-yl)benzonitrile. SpectraBase. [Link]
-
SpectraBase. 5-bromo-2-methyl-4,6-pyrimidinediol. SpectraBase. [Link]
-
Boron Molecular. 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine. Boron Molecular. [Link]
-
NIST. 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. NIST WebBook. [Link]
-
Reddy, T. S., et al. (2012). Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. Tetrahedron letters, 53(41), 5565–5568. [Link]
-
Hrytsenko, I., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 5909-5917. [Link]
-
Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Royal Society of Chemistry. [Link]
-
PubChemLite. 5-bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride. PubChemLite. [Link]
Sources
Structure Elucidation of 5-Bromo-2-(piperidin-4-yl)pyrimidine Hydrochloride: A Methodological Whitepaper
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
The piperidinyl-pyrimidine scaffold is a privileged chemotype in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, adenosine receptor antagonists, and novel immunotherapies[1]. Within this structural class, 5-bromo-2-(piperidin-4-yl)pyrimidine hydrochloride (CAS 2344678-98-2) serves as a critical, highly versatile synthetic intermediate[2]. The C-5 bromine atom provides an essential electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1], while the secondary amine of the piperidine ring allows for orthogonal N-functionalization.
Because this molecule is deployed at the genesis of complex structure-activity relationship (SAR) campaigns, unequivocal structural confirmation is paramount. An error in the assignment of the halogen position or the ring connectivity can derail downstream synthesis. This whitepaper details the rigorous, multi-modal analytical strategy required to elucidate its structure, emphasizing the causality behind experimental design and the establishment of self-validating analytical protocols.
Molecular Architecture & Analytical Strategy
The target compound, C9H12BrN3 · HCl, presents three distinct structural domains that must be independently verified and subsequently linked:
-
The Pyrimidine Core: An electron-deficient heteroaromatic ring.
-
The Halogen Substituent: A bromine atom at the C-5 position.
-
The Aliphatic Heterocycle: A piperidine ring attached at the C-2 position, existing as a protonated hydrochloride salt.
To elucidate this structure without ambiguity, we employ a deterministic analytical workflow. We do not merely collect data; we design each experiment to answer a specific structural question.
Analytical workflow for the structure elucidation of the target pyrimidine hydrochloride salt.
Causality in Experimental Design
-
Why HRMS with ESI+? Electron Ionization (EI) is often too harsh, leading to the premature homolytic cleavage of the labile C-Br bond. Electrospray Ionization (ESI+) is a soft technique that preserves the intact molecular ion, allowing us to observe the diagnostic isotopic signature of bromine[3].
-
Why DMSO-d
6for NMR? The hydrochloride salt imparts high polarity and ionic character to the molecule, rendering it insoluble in standard non-polar solvents like CDCl3. Dimethyl sulfoxide-d6(DMSO-d6) disrupts the ionic lattice and allows for the observation of the highly deshielded, exchangeable piperidinium (NH2^+) protons[4].
High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling
The first pillar of trustworthiness in our structural assignment is confirming the exact mass and the elemental composition. Bromine is unique among halogens due to its natural isotopic distribution: ^79^Br (50.69%) and ^81^Br (49.31%).
When analyzed via LC-HRMS (ESI+), the free base (C9H12BrN3) will protonate to form [M+H]^+ ions. The presence of exactly one bromine atom is self-validating: the mass spectrum must display a doublet separated by 1.998 Da, with an intensity ratio of approximately 1:1[3]. If this 1:1 "twin peak" morphology is absent, the compound is not mono-brominated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS provides the molecular formula, NMR spectroscopy maps the atomic connectivity.
1D NMR (1H and 13C)
-
The Pyrimidine Ring: The C-5 bromine substitution leaves isolated protons at the C-4 and C-6 positions. Due to the local C
2vsymmetry of the pyrimidine ring, these protons are chemically and magnetically equivalent. They will appear as a sharp, highly deshielded singlet integrating to 2H in the ^1^H NMR spectrum (typically between 8.80 and 9.10 ppm)[5]. The ^13^C NMR will show the C-Br carbon at an upfield shifted position (~116 ppm) due to the heavy-atom effect[6]. -
The Piperidine Ring: The aliphatic protons will present as a complex spin system. The C-4 methine proton will appear as a triplet of triplets (tt) due to axial-axial and axial-equatorial couplings. Because the molecule is an HCl salt, the C-2 and C-6 methylene protons adjacent to the nitrogen will be significantly deshielded (~3.30 ppm) compared to a free base[4].
2D NMR and the HMBC Connectivity Proof
1D NMR proves that a pyrimidine and a piperidine exist in the sample, but it does not prove they are covalently attached. To achieve absolute trustworthiness, we rely on Heteronuclear Multiple Bond Correlation (HMBC).
The critical self-validating node in this analysis is the long-range ^3^JCH coupling between the piperidine H-4 proton and the pyrimidine C-2 carbon. Observing this specific cross-peak unambiguously locks the two ring systems together.
Key HMBC correlations confirming the linkage between the piperidine and pyrimidine rings.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols must be executed as closed, self-validating systems.
Protocol A: LC-HRMS Isotopic Profiling
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Sonicate for 2 minutes to ensure complete dissolution of the salt.
-
Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
-
Ionization & Acquisition: Operate the HRMS in ESI positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Acquire data from m/z 100 to 500.
-
Self-Validation Logic: Do not proceed to NMR if the MS fails this check. Isolate the peak at the expected retention time. Calculate the ratio of the m/z 242.0293 peak to the m/z 244.0272 peak. If the ratio deviates from 1:1 by more than 5%, recalibrate the mass spectrometer or halt analysis due to co-eluting impurities.
Protocol B: Multinuclear and 2D NMR Acquisition
-
Sample Preparation: Weigh exactly 15.0 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d
6(100 atom % D). Transfer to a 5 mm NMR tube. -
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO-d
6deuterium signal. Tune and match the probe for ^1^H and ^13^C frequencies. -
1D Acquisition:
-
Acquire a ^1^H spectrum (16 scans, 90° pulse, 10-second relaxation delay to ensure accurate integration).
-
Acquire a ^13^C{^1^H} spectrum (1024 scans, WALTZ-16 decoupling).
-
-
2D HMBC Acquisition: Set up the ^1^H-^13^C HMBC experiment optimized for a long-range coupling constant of ^n^J
CH= 8 Hz. -
Self-Validation Logic: Before interpreting the data, verify the residual solvent peaks. The DMSO-d
6pentet must be exactly at 2.50 ppm in the ^1^H spectrum and the septet at 39.52 ppm in the ^13^C spectrum. If these are shifted, the entire chemical shift assignment will be compromised.
Quantitative Data Summaries
The following tables summarize the expected quantitative analytical data for 5-bromo-2-(piperidin-4-yl)pyrimidine hydrochloride, synthesized from established spectroscopic principles[4][5][6].
Table 1: HRMS (ESI+) Isotopic Data
| Ion Species | Molecular Formula | Calculated m/z | Expected Relative Abundance | Diagnostic Feature |
| [M(^79^Br)+H]^+ | C | 242.0293 | 100.0% | Base peak |
| [M(^81^Br)+H]^+ | C | 244.0272 | ~97.3% | Confirms 1x Bromine |
Table 2: Multi-Nuclear NMR Assignments (in DMSO-d6)
| Structural Position | ^1^H Shift (ppm) | Multiplicity & Integration | ^13^C Shift (ppm) | Key HMBC Correlations (^1^H to ^13^C) |
| Pyrimidine C-2 | - | - | ~168.5 | - |
| Pyrimidine C-4, C-6 | 8.85 - 9.05 | s (2H) | ~158.2 | C-2, C-5 |
| Pyrimidine C-5 | - | - | ~116.4 | - |
| Piperidine C-2, C-6 | 3.25 - 3.40 | m (4H) | ~43.1 | C-3, C-4, C-5 |
| Piperidine C-3, C-5 | 1.85 - 2.10 | m (4H) | ~27.5 | C-2, C-4, C-6 |
| Piperidine C-4 | 3.10 - 3.25 | tt (1H, J=11.5, 3.5 Hz) | ~40.2 | Pyr-C2 , Pip-C2, Pip-C3 |
| Piperidine NH | 9.00 - 9.50 | br s (2H, exchangeable) | - | - |
References
-
Praliyev KD, et al. "Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives" Molecules. MDPI. URL:[Link]
-
Thieme E-Books & E-Journals. "Product Class 12: Pyrimidines" thieme-connect.de. URL:[Link]
-
PubChem. "5-Bromouracil | C4H3BrN2O2 | CID 5802" nih.gov. URL:[Link]
Sources
- 1. 5-(Piperidin-4-yl)pyrimidine|High-Quality Research Compound [benchchem.com]
- 2. 4-(piperidin-4-yl)pyrimidine-5-carboxamide hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Bromopyrimidine(4595-59-9) 1H NMR [m.chemicalbook.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Whitepaper: Advanced Synthetic Utility of 5-Bromo-2-(piperidin-4-yl)pyrimidine Hydrochloride
Executive Summary
In modern drug discovery, the design of kinase inhibitors, GPCR ligands, and targeted protein degraders relies heavily on modular, highly functionalized building blocks. 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride (CAS: 2344678-98-2) has emerged as a privileged scaffold in medicinal chemistry[1][2]. This bifunctional intermediate offers dual-orthogonal reactivity: an electron-deficient aryl bromide for transition-metal-catalyzed cross-couplings, and a saturated piperidine ring that provides a versatile nucleophilic handle while improving the aqueous solubility and metabolic stability of the final therapeutic agent.
This guide provides an in-depth analysis of the physicochemical properties, structural rationale, and validated experimental protocols required to effectively utilize this scaffold in complex synthetic workflows.
Physicochemical Profiling & Structural Rationale
Understanding the intrinsic properties of this scaffold is critical for predicting its behavior in multi-step syntheses. The table below summarizes its core quantitative data[1][2].
| Property | Specification / Value |
| Chemical Name | 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride |
| CAS Registry Number | 2344678-98-2 |
| Molecular Formula | C₉H₁₃BrClN₃ (or C₉H₁₂BrN₃ · HCl) |
| Molecular Weight | 278.58 g/mol |
| SMILES String | Cl.BrC=1C=NC(=NC1)C2CCNCC2 |
| Physical Form | Solid (typically off-white to pale yellow powder) |
| Primary Reactive Sites | C5 (Electrophilic Aryl Bromide), Piperidine N1 (Nucleophilic Secondary Amine) |
The Causality of the Hydrochloride Salt
The compound is intentionally supplied and utilized as a hydrochloride salt rather than a free base[1]. As a free base, the secondary amine of the piperidine is prone to oxidative degradation and can undergo unwanted inter- or intramolecular side reactions (e.g., N-alkylation) during long-term storage. The HCl salt protonates the amine, rendering it non-nucleophilic and highly stable. During synthesis, this salt must be neutralized in situ using an appropriate base (e.g., K₂CO₃ or DIPEA) to unmask its reactivity.
Strategic Utility in Medicinal Chemistry
The strategic value of 5-bromo-2-(piperidin-4-yl)pyrimidine lies in its orthogonal reactivity . The pyrimidine ring contains two highly electronegative nitrogen atoms that pull electron density away from the carbon framework. This electronic depletion highly polarizes the C5-Br bond, significantly lowering the activation energy required for oxidative addition by palladium(0) catalysts[3]. Conversely, the piperidine nitrogen is aliphatic and strictly nucleophilic once deprotonated.
Orthogonal functionalization pathways of the pyrimidine scaffold.
Advanced Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that researchers can mechanistically verify the success of each step.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
This protocol details the functionalization of the C5 position with an arylboronic acid[3].
Mechanistic Causality of Reagents:
-
Pd(dppf)Cl₂: The bidentate dppf ligand provides the necessary steric bulk and electron density to accelerate the reductive elimination step while preventing the precipitation of inactive palladium black.
-
1,4-Dioxane/H₂O (4:1): Water is mechanistically obligatory. It dissolves the inorganic base and facilitates the formation of the reactive trialkylhydroxyborate complex, which is the true active species in the transmetalation step.
-
K₂CO₃ (3.0 eq): The first equivalent neutralizes the piperidine hydrochloride salt in situ, while the remaining equivalents drive the catalytic cycle.
Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Assembly: In a Schlenk flask, combine 5-bromo-2-(piperidin-4-yl)pyrimidine hydrochloride (1.0 eq), the target arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent & Degassing: Add a mixture of 1,4-dioxane and water (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles or by vigorous sparging with Argon for 15 minutes. (Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), which will immediately halt the catalytic cycle).
-
Reaction: Heat the mixture to 90°C under an Argon atmosphere for 4–6 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS.
-
Self-Validation: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 242/244 [M-HCl+H]⁺ due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. Successful conversion is definitively validated by the complete disappearance of this doublet and the emergence of a singlet mass corresponding to the cross-coupled product.
-
-
Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography using a Dichloromethane/Methanol (DCM/MeOH) gradient.
Protocol B: N-Functionalization via Reductive Amination
Once the C5 position is functionalized (or if the synthetic route dictates N-derivatization first), the piperidine nitrogen can be modified.
Mechanistic Causality of Reagents:
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base required to liberate the free base of the piperidine from its HCl salt, enabling nucleophilic attack on the target carbonyl carbon.
-
NaBH(OAc)₃ (Sodium triacetoxyborohydride): A mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde/ketone.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the pyrimidine scaffold (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add DIPEA (1.5 eq) and stir for 10 minutes to liberate the free base. Add the target aldehyde (1.1 eq) and stir at room temperature for 2 hours.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. (Causality: Delayed addition allows the iminium ion to fully form thermodynamically, preventing the premature and wasteful reduction of the aldehyde into an alcohol).
-
In-Process Control (IPC): Monitor via TLC using a Ninhydrin stain.
-
Self-Validation: The secondary amine starting material will stain intensely (typically purple/pink) with Ninhydrin. The successful formation of the tertiary amine product will result in a spot that does not stain with Ninhydrin, confirming complete N-alkylation.
-
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry the combined organic layers over MgSO₄, and concentrate.
References
-
Sigma-Aldrich. "4-(piperidin-4-yl)pyrimidine-5-carboxamide hydrochloride / 5-bromo-2-(piperidin-4-yl)pyrimidine hydrochloride". Sigma-Aldrich Product Catalog.
-
EnamineStore. "5-bromo-2-(piperidin-4-yl)pyrimidine hydrochloride (CAS: 2344678-98-2)". Enamine Building Blocks.
-
Bardhan, S., Wacharasindhu, S., Wan, Z.-K., & Mansour, T. S. "Heteroaryl Ethers by Oxidative Palladium Catalysis of Pyridotriazol-1-yloxy Pyrimidines with Arylboronic Acids." Organic Letters, 2009, 11(12), 2511-2514.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.
Sources
An In-depth Technical Guide to 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride has emerged as a pivotal research chemical, serving as a versatile structural motif in the design and synthesis of a new generation of therapeutic agents. Its unique combination of a reactive brominated pyrimidine core and a flexible piperidinyl substituent provides a rich platform for chemical elaboration, enabling the development of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound in contemporary drug discovery, with a focus on its role as a key building block for kinase inhibitors, central nervous system (CNS) agents, and antiviral compounds. Detailed synthetic protocols, structure-activity relationship (SAR) insights, and safety considerations are presented to empower researchers in leveraging this valuable intermediate for their drug development programs.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold that is ubiquitous in nature, forming the core of nucleobases such as cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry, with numerous approved drugs across a wide range of therapeutic areas incorporating this privileged structure.[2] The introduction of specific substituents onto the pyrimidine ring allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for the development of novel therapeutics.
The subject of this guide, 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride, represents a strategically designed research chemical that combines several key features for drug discovery. The pyrimidine core provides a rigid framework for orienting substituents in three-dimensional space, while the bromine atom at the 5-position serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions.[3] The 2-substituted piperidine moiety offers a flexible linker that can be modified to optimize interactions with biological targets and improve pharmacokinetic properties.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BrClN₃ | |
| Molecular Weight | 308.61 g/mol | |
| Appearance | Off-white to light yellow solid | Inferred from supplier data |
| Purity | Typically ≥95% | |
| InChI Key | KKLVZVNLAMYNKH-UHFFFAOYSA-N | |
| Storage | Store at 2-8°C, inert atmosphere | [4] |
Synthesis of 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride
The synthesis of 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride can be achieved through several synthetic routes, often starting from commercially available pyrimidine precursors. A common and efficient approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of a 5-bromopyrimidine ring with a protected piperidine derivative, followed by deprotection and salt formation.
A general synthetic workflow is outlined below:
Detailed Experimental Protocol (Example)
This protocol describes a representative synthesis starting from 5-bromo-2-chloropyrimidine and N-Boc-4-hydroxypiperidine.
Step 1: Synthesis of tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate
-
To a solution of N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Step 2: Synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyrimidine
-
Dissolve the protected intermediate from Step 1 in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
Neutralize the crude salt with a saturated aqueous solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free base.
Step 3: Formation of 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride
-
Dissolve the free base from Step 2 in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
-
Add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride.
Applications in Drug Discovery: A Scaffold for Innovation
The true value of 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride lies in its utility as a versatile building block for the synthesis of a wide range of biologically active molecules. The following sections highlight its application in the development of inhibitors for various therapeutic targets.
Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 5-bromo-2-(piperidin-4-yl)pyrimidine core has been instrumental in the development of potent inhibitors of several kinases implicated in cancer.
-
Focal Adhesion Kinase (FAK) Inhibitors: Derivatives of N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide have been synthesized and evaluated as FAK inhibitors. One compound in this series demonstrated high FAK enzyme inhibition with an IC₅₀ value of 3.7 nM and effectively suppressed tumor growth.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: 2-Arylamino-4-(piperidin-4-yloxy)pyrimidines have been designed as covalent inhibitors of the EGFR T790M/L858R mutant, which is associated with resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[5] A lead compound from this series potently suppressed the proliferation of H1975 cells, which harbor the EGFR T790M/L858R mutation.[5]
Central Nervous System (CNS) Agents
The piperidine moiety in the core structure is a common feature in many CNS-active drugs. Derivatives of 2,4-disubstituted pyrimidines have been investigated as potential treatments for Alzheimer's disease.
-
Cholinesterase Inhibitors: A series of 2,4-disubstituted pyrimidines were designed and evaluated as dual inhibitors of cholinesterase and amyloid-β (Aβ) aggregation.[6] One compound, 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine, was identified as a potent and selective butyrylcholinesterase (BuChE) inhibitor with an IC₅₀ of 2.2 µM.[6]
Antiviral Agents
The pyrimidine scaffold is a key component of many antiviral nucleoside analogs. More recently, non-nucleoside pyrimidine derivatives have also shown promise as antiviral agents.
-
Influenza Virus Inhibitors: A series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus. Structure-activity relationship studies revealed that an ether linkage between a quinoline and the piperidine ring was crucial for inhibitory activity. The optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited excellent inhibitory activity against various influenza virus strains with EC₅₀ values as low as 0.05 µM.
Safety and Handling
As a research chemical, 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not universally available, information from related brominated pyrimidine compounds can provide guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest.
Hazard Statements (inferred from related compounds):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Researchers must consult the supplier-specific SDS for the most accurate and up-to-date safety information.
Conclusion and Future Perspectives
5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride is a valuable and versatile research chemical that serves as a key building block in the synthesis of a diverse range of biologically active molecules. Its strategic design allows for facile chemical modification, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The successful application of this scaffold in the development of potent kinase inhibitors, CNS agents, and antiviral compounds underscores its importance in modern drug discovery. As our understanding of the molecular basis of diseases continues to grow, it is anticipated that this privileged pyrimidine scaffold will continue to be a valuable tool for medicinal chemists in their quest to develop novel and effective therapies.
References
- Mohamed T, et al. Design, synthesis and structure–activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: Dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry. 2011.
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p
- Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Deriv
- Wang G, et al. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. 2014.
- Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers. Molecular Pharmaceutics. 2022.
- A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery. Benchchem.
- Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry.
- The suggested SAR for the studied pyrimidine and pyridine derivatives.
- Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Organic & Biomolecular Chemistry.
- 5-bromo-2-[(piperidin-4-yl)methyl]pyrimidine hydrochloride. Sigma-Aldrich.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
- Design, synthesis, and SAR studies on a series of 2-pyridinylpiperazines as potent antagonists of the melanocortin-4 receptor.
- 5-bromo-2-[(piperidin-4-yl)methyl]pyrimidine hydrochloride. Enamine.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry. 2022.
- Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. 2025.
- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. 2017.
- 5-bromo-4-(piperidin-4-yl)pyrimidine hydrochloride. Sigma-Aldrich.
- 5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride. Sigma-Aldrich.
- 5-Bromo-2-(piperidin-3-yloxy)
- 5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride. Merck.
- 5-bromo-4-(piperidin-4-yl)pyrimidine hydrochloride. Enamine.
- Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry. 2014.
- 5-Bromo-2-(piperidin-4-yloxy)pyrimidine. ChemScene.
- 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. European Journal of Medicinal Chemistry. 2013.
- The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Applic
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules.
- Anticonvulsant activity of 5-bromo-2, 4-dichloropyrimidine derivatives: Synthesis and characterization.
- Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. 2019.
- Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry. 2024.
- Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. Research and Reviews: Journal of Oncology and Cancer. 2023.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. 2021.
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. 2013.
- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. 2006.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-bromo-2-[(piperidin-4-yl)methyl]pyrimidine hydrochloride [sigmaaldrich.com]
- 3. 5-Bromo-2-chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Suzuki-Miyaura coupling of 5-bromopyrimidines
An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromopyrimidines
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become indispensable in both academic research and industrial applications, particularly in the synthesis of biaryl and heteroaryl compounds that form the core of many pharmaceuticals and functional materials.[3][4]
Pyrimidine derivatives are of paramount importance in drug discovery, with a significant number of approved therapeutic agents containing this heterocyclic scaffold.[4][5] Their ability to engage in hydrogen bonding and act as bioisosteres for other aromatic systems often imparts favorable pharmacokinetic and pharmacodynamic properties.[4] Within this context, 5-bromopyrimidine emerges as a highly versatile and valuable building block.[6] The bromine atom at the 5-position provides a reactive handle for introducing molecular complexity through cross-coupling chemistry.[6]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the , moving from core mechanistic principles to detailed, field-proven protocols and troubleshooting strategies.
Mechanistic Overview: The Palladium Catalytic Cycle
The power of the Suzuki-Miyaura reaction lies in a well-defined, palladium-mediated catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][7]
-
Oxidative Addition : The cycle commences with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of the 5-bromopyrimidine. This step forms a square-planar Palladium(II) intermediate.[7] The electron-deficient nature of the pyrimidine ring can facilitate this process.[3][4]
-
Transmetalation : This is often the rate-determining step and involves the transfer of the organic group (R²) from the boron atom to the palladium center.[8] For this to occur efficiently, the organoboron species must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which readily transfers its organic moiety to the Pd(II) center, displacing the halide.[8][9][10]
-
Reductive Elimination : In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination. The two organic fragments (the pyrimidine and the R² group) are expelled as the final coupled product, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Components: A Deeper Dive
The success of the coupling reaction hinges on the judicious selection of each component.
The Electrophile: 5-Bromopyrimidine
5-Bromopyrimidine is an excellent substrate for Suzuki-Miyaura coupling. The carbon-bromine bond is sufficiently reactive for oxidative addition under standard conditions. In the context of halo-pyrimidines, the general reactivity trend for palladium-catalyzed couplings follows the bond dissociation energies: C-I > C-Br > C-Cl.[3][4][11] While aryl chlorides are less reactive, the electron-deficient pyrimidine ring enhances the reactivity of attached halogens toward oxidative addition compared to more electron-rich aromatic systems.[3]
The Nucleophile: Organoboron Reagents
The choice of the organoboron partner is critical and involves a trade-off between reactivity and stability.[12]
-
Boronic Acids (RB(OH)₂): These are the most common coupling partners due to their high reactivity, commercial availability, and the high atom economy of the process.[13] Their reactivity stems from the Lewis acidity of the boron center, which facilitates the formation of the reactive "ate" complex.[12] However, they are susceptible to degradation pathways, most notably protodeboronation, where the C-B bond is cleaved, especially under the required basic conditions.[13][14]
-
Boronate Esters (RB(OR)₂): To overcome the stability issues of boronic acids, more robust derivatives are frequently used.
-
Pinacol Esters: These are significantly more stable than the corresponding boronic acids, making them easier to handle, purify, and store.[12] It is widely believed that they act as "slow-release" sources of the boronic acid via in-situ hydrolysis under the aqueous basic reaction conditions.[12][13]
-
MIDA (N-methyliminodiacetic acid) Esters: These are exceptionally stable boronates that can be used for sequential coupling reactions and are particularly useful for mitigating protodeboronation of sensitive substrates.[3][13]
-
The Catalyst System: Palladium Source and Ligand
The heart of the reaction is the palladium catalyst. The choice of both the palladium precatalyst and the ancillary ligand dictates the efficiency and scope of the transformation.
-
Palladium Precatalysts: These are stable Pd(II) or Pd(0) sources that generate the active Pd(0) species in situ. Common examples include Pd(OAc)₂, Pd₂(dba)₃ (a Pd(0) source), and Pd(PPh₃)₄.[7][14] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate side reactions like boronic acid homocoupling that can occur during the in-situ reduction of Pd(II) precatalysts.[14]
-
Ligands: Ligands are essential for stabilizing the palladium center, enhancing its solubility, and modulating its reactivity.[7]
-
Phosphine Ligands: These are the most widely used ligands. Their properties are tunable:
-
Electron-rich ligands (e.g., those with alkyl groups like PCy₃ or P(t-Bu)₃) accelerate the oxidative addition step, which is beneficial for less reactive halides.[3][7]
-
Bulky ligands (e.g., Buchwald's biaryl phosphines like SPhos and XPhos) promote the final reductive elimination step and are often crucial for coupling sterically hindered substrates.[3][15][16]
-
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines. They are often more electron-rich and can form highly stable and active palladium complexes.[11]
-
The Base and Solvent System
The base and solvent work in concert to create an optimal environment for the catalytic cycle.
-
Base: The base's primary role is to activate the boronic acid.[8][10] Stronger bases can accelerate the transmetalation step.[17] The choice is often empirical and substrate-dependent.
-
Solvent: Aprotic solvents are generally preferred to avoid side reactions like hydrodehalogenation.[19]
-
Common Solvents: 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are frequently used.[3][19]
-
Role of Water: A small amount of water is often added to the organic solvent. This biphasic system helps dissolve the inorganic base and can facilitate the hydrolysis of boronate esters and the formation of the active boronate species.[3][17]
-
Degassing: It is absolutely critical to remove dissolved oxygen from the solvent and reaction mixture.[14] Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands, leading to low yields and an increase in side reactions like homocoupling.[14] This is typically achieved by sparging with an inert gas (Argon or Nitrogen) or through several freeze-pump-thaw cycles.[14]
-
Application Notes: Optimized Conditions & Protocols
The optimal conditions for coupling with 5-bromopyrimidine can vary depending on the specific boronic acid partner. The following table summarizes representative conditions from the literature.
| 5-Bromopyrimidine Derivative | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromopyrimidine | p-Tolylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 96 | [20] |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 85 | N/A |
| 2-Chloro-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | High | [4] |
| 4,6-Dichloro-5-bromopyrimidine | Arylboronic acids | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 80-85 | [21] |
| 2-Methoxy-5-bromopyrimidine | Heteroaryl halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | Good | [22] |
Note: This table is illustrative. Yields are highly substrate-dependent and optimization is often required.
Detailed Experimental Protocol: General Procedure
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 5-bromopyrimidine with a generic arylboronic acid.
Materials:
-
5-Bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask), stir bar, and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[23]
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the flask under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 85-100 °C).
-
Monitoring: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the same organic solvent (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 5-arylpyrimidine product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following guide addresses common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Pd(0) oxidized by air; poor quality precatalyst. | Ensure rigorous degassing of all solvents and the reaction vessel.[14] Use a fresh batch of catalyst or consider a more air-stable precatalyst. |
| Inefficient Transmetalation: Incorrect base/solvent combination; poor boronic acid activation. | Screen different bases (e.g., switch from K₂CO₃ to a stronger base like K₃PO₄).[19] Ensure the presence of some water to dissolve the base and facilitate the reaction. | |
| Protodeboronation: The boronic acid is degrading faster than it couples. | Switch from a boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[14][18] Consider a milder base (e.g., KF) or lower reaction temperature.[9] | |
| Side Product Formation | Boronic Acid Homocoupling (R-R): Presence of oxygen; using a Pd(II) precatalyst. | Improve degassing procedures rigorously.[14] Use a direct Pd(0) source like Pd(PPh₃)₄ to minimize side reactions during in-situ catalyst formation.[14] |
| Debromination (Hydrodehalogenation): Bromine is replaced by hydrogen. | This is often promoted by protic solvents or certain bases/ligands.[19] Switch to an aprotic solvent system (e.g., Toluene, Dioxane). Avoid alcohol co-solvents. Screen different ligands.[19] | |
| Stalled or Sluggish Reaction | Poor Solubility: Reagents are not fully dissolved at the reaction temperature. | Screen alternative solvents or solvent mixtures (e.g., DMF, Toluene).[19] A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may sometimes help. |
| Catalyst Inhibition: Substrates with certain functional groups (e.g., free amines, thiols) can coordinate to and poison the catalyst. | Protect interfering functional groups prior to the coupling reaction.[24][25] Use specialized catalysts/ligands known to be tolerant of such groups.[26] | |
| Catalyst Decomposition: Reaction temperature is too high. | Cautiously lower the reaction temperature and increase the reaction time.[14] |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol, from initial setup to final product characterization.
Caption: A standard workflow for the Suzuki-Miyaura coupling experiment.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
S, S., & Sunoj, R. B. (2022). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry, 20(2), 273-281. Retrieved from [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic letters, 11(8), 1773–1775. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 996. Retrieved from [Link]
-
Request PDF. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
Patel, K. D., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of the Taiwan Institute of Chemical Engineers, 86, 18-26. Retrieved from [Link]
-
Leconte, N., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemCatChem, 10(15), 3233-3239. Retrieved from [Link]
-
Braga, A. C. H., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(14), 2949-2956. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, nucleotides & nucleic acids, 33(3), 141–161. Retrieved from [Link]
-
Thompson, A., et al. (2005). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 3(19), 3461-3469. Retrieved from [Link]
-
El-Ghozzi, M., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Molecules, 24(12), 2329. Retrieved from [Link]
-
Hussain, M., et al. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2018(45), 6299-6306. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Britton, J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(19), 5369-5376. Retrieved from [Link]
-
Drabina, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2324-2334. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Jäger, C. M., & Reif, M. M. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemistryOpen, 9(11), 1113-1117. Retrieved from [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Retrieved from [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Retrieved from [Link]
-
Request PDF. (2025, August 5). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Encyclopedia MDPI. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes & Protocols: Comprehensive Characterization of 5-Bromo-2-(piperidin-4-yl)pyrimidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for essential biomolecules like cytosine, thymine, and uracil.[1][2] This inherent biological relevance makes pyrimidine derivatives a privileged class of compounds for drug discovery, with applications spanning oncology, infectious diseases, and inflammation.[1][2][3] The 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride scaffold combines several key features: the biologically active pyrimidine core, a versatile bromine handle at the 5-position suitable for further chemical modification (e.g., cross-coupling reactions), and a piperidine moiety that often enhances solubility and provides a vector for interacting with biological targets. The hydrochloride salt form is typically employed to improve aqueous solubility and handling stability.
This guide provides a comprehensive framework for the robust analytical characterization of this important class of molecules, ensuring the structural integrity, purity, and stability required for advancement in a drug development pipeline.
Overall Analytical Workflow
A systematic approach is crucial for the definitive characterization of newly synthesized derivatives. The process begins with structural confirmation of the purified compound, followed by a rigorous assessment of its purity and intrinsic stability.
Caption: Fig 1. General analytical workflow.
Part I: Structural Elucidation and Confirmation
The primary objective is to unambiguously confirm that the synthesized molecule corresponds to the expected 5-Bromo-2-(piperidin-4-yl)pyrimidine structure. A combination of spectroscopic techniques is essential for this purpose.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[6][7] Both ¹H and ¹³C NMR are required for full structural assignment.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified hydrochloride salt derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean NMR tube.[4] The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes most hydrochloride salts and its water peak does not obscure key signals.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.[8]
-
Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
Set the spectral width to cover a range of 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a sufficient number of scans (typically 1024 or more) as ¹³C has a low natural abundance.
-
Set the spectral width to cover a range of 0-180 ppm.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Data Interpretation and Expected Chemical Shifts
The structure of 5-Bromo-2-(piperidin-4-yl)pyrimidine presents distinct regions in the NMR spectrum.
| Atom Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes and Rationale |
| Pyrimidine H-4, H-6 | 8.5 - 9.0 (singlet, 2H) | 155 - 160 | These protons are in an electron-deficient aromatic ring, leading to a downfield shift.[9] Due to symmetry in the parent structure, they appear as a single peak. |
| Piperidine H (axial, adjacent to N) | 3.0 - 3.4 (multiplet) | 42 - 48 | Protons on carbons adjacent to the nitrogen are deshielded. The hydrochloride salt protonates the piperidine nitrogen, further increasing the downfield shift. |
| Piperidine H (equatorial, adjacent to N) | 3.5 - 3.9 (multiplet) | 42 - 48 | Equatorial protons often appear slightly further downfield than their axial counterparts. |
| Piperidine CH (at C4-pyrimidine link) | 2.8 - 3.2 (multiplet) | 35 - 45 | This methine proton is a key connection point. Its multiplicity will depend on coupling to adjacent piperidine protons. |
| Other Piperidine CH₂ | 1.8 - 2.2 (multiplet) | 28 - 35 | These are the more shielded aliphatic protons on the piperidine ring. |
| Pyrimidine C-2 | 160 - 165 | N/A | Carbon doubly bonded to two nitrogen atoms, highly deshielded. |
| Pyrimidine C-4, C-6 | 155 - 160 | N/A | Equivalent carbons in the pyrimidine ring. |
| Pyrimidine C-5 (C-Br) | 105 - 115 | N/A | The carbon attached to bromine is significantly shielded compared to other aromatic carbons but deshielded relative to a C-H. |
Note: These are estimated ranges and can vary based on substituents and solvent conditions.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through high-resolution analysis (HRMS), its elemental formula. It is also crucial for confirming the presence of bromine due to its characteristic isotopic pattern.
Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, typically coupled to an HPLC system.[10]
-
Acquisition:
-
Operate in positive ion mode, as the piperidine nitrogen is readily protonated.
-
Acquire a full scan mass spectrum (e.g., m/z 100-500) to find the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.[4]
-
Data Interpretation
-
Molecular Ion: Look for a pair of peaks corresponding to [M+H]⁺, where M is the mass of the neutral free base. The two peaks will be separated by ~2 m/z units and have a nearly 1:1 intensity ratio, which is the signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: The MS/MS spectrum will provide structural information. Common fragmentation pathways include loss of the piperidine ring or cleavage within the piperidine structure.[11][12]
| Ion | Description | Significance |
| [M+H]⁺ | Protonated molecular ion (free base) | Confirms molecular weight and shows the 1:1 bromine isotope pattern. |
| [M+H - C₅H₁₀N]⁺ | Loss of the piperidine moiety | Confirms the presence and connectivity of the piperidine ring. |
X-ray Crystallography
For definitive, unambiguous proof of structure in the solid state, single-crystal X-ray diffraction is the gold standard.[13]
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 150 K).[14]
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, angles, and the 3D arrangement of the molecule in the crystal lattice.[13]
Data Interpretation
The refined structure will confirm the connectivity, show the chair conformation of the piperidine ring, and reveal intermolecular interactions like hydrogen bonding involving the N-H of the piperidinium ion and the chloride counter-ion.[15][16]
Part II: Purity, Stability, and Degradation Profiling
Beyond structural identity, it is critical to determine the purity of the compound and its stability under various stress conditions. This is essential for ensuring reproducible biological data and for predicting shelf-life.
Caption: Fig 2. Workflow for purity and forced degradation analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for separating the main compound from any impurities, including starting materials, byproducts, or degradation products.[10][17]
Protocol: Reversed-Phase HPLC Method
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is standard.[10][18]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid is used for MS compatibility).[19]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm), or scan for λ-max.
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes, followed by a hold and re-equilibration. This should be optimized to ensure good separation of all components.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.5-1.0 mg/mL.
-
-
Analysis: Inject the sample and integrate all peaks. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | The main peak is resolved from all impurities (Resolution > 2). Peak purity analysis confirms no co-elution.[20] | Ensures the method accurately measures the analyte without interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations.[20] | Confirms the detector response is proportional to the analyte concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for a spiked sample.[20] | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (RSD ≤ 2.0% for multiple injections). | Demonstrates the consistency and reproducibility of the method. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Defines the lower limit of the method's quantitative range. |
Forced Degradation (Stress Testing)
Forced degradation studies are performed to understand the intrinsic stability of the molecule and to generate potential degradation products.[21][22] This is a regulatory requirement (ICH Q1A) and is crucial for developing a stability-indicating analytical method.[22]
Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent.
-
Stress Conditions: Subject aliquots of the stock solution to the following conditions, aiming for 5-20% degradation of the parent compound.[22]
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final conc. 0.1 M HCl). Heat at 60-80°C for several hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final conc. 0.1 M NaOH). Keep at room temperature or heat gently.[23]
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature for several hours.[22]
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw a sample, neutralize if necessary (for acid/base samples), and analyze using the developed HPLC method.
-
Degradant Identification: Use LC-MS/MS to obtain the mass and fragmentation patterns of any new peaks that appear in the chromatograms to propose structures for the degradation products.
Application in Drug Discovery: A Conceptual Framework
Pyrimidine derivatives are frequently investigated as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[1][24] The 5-bromo-2-(piperidin-4-yl)pyrimidine scaffold could, for example, be designed to target the ATP-binding pocket of a specific kinase.
Caption: Fig 3. Conceptual kinase inhibition pathway.
Conclusion
The comprehensive characterization of 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride derivatives requires a multi-faceted analytical approach. The protocols and interpretive guidance provided herein outline a robust strategy for confirming molecular structure, quantifying purity, and assessing stability. By systematically applying NMR, MS, HPLC, and stress testing, researchers and drug development professionals can generate the high-quality, reliable data necessary to validate these compounds for further investigation and establish a foundation for future development.
References
- Benchchem. Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide.
- Benchchem. A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
- Benchchem. A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
- Chimichi, S. 1 H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
- Aguilar, J. A., et al. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PMC.
- ResearchGate. IR, NMR spectral data of pyrimidine derivatives.
- Al-Amiery, A. A., et al. PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY. CHEMICAL PROBLEMS.
- Research Square. Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.
- ResearchGate. Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives.
- Khakwani, S., et al. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
- AIP Publishing. Experimental and Optimized Studies of Some Pyrimidine Derivatives.
- Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
- Pandawa Institute Journals. Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Science.gov. pyrimidine degradation pathway: Topics by Science.gov.
- ResearchGate. (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
- PubMed. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
- PubMed. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones.
- ResearchGate. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate.
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
- MDPI. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives.
- Chaudhary, A., et al. SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVE AND ITS BIOLOGICAL EVALUATION.
- Taylor & Francis Online. DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI.
- ResearchGate. (PDF) Structures of piperazine, piperidine and morpholine.
- ACS Publications. Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry.
- ACS Publications. Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. Journal of Medicinal Chemistry.
- NIH. 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. PMC.
- Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- NIH. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
- Benchchem. The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals.
- Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
- Sigma-Aldrich. 5-bromo-2-[(piperidin-4-yl)methyl]pyrimidine hydrochloride.
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds.
- Science Alert. Degradation of Pyrimidines by Pseudomonas syringae.
- ResearchGate. Studies on synthesis of pyrimidine derivatives and their antimicrobial activity.
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Pyrimidine annelated heterocycles—synthesis and cycloaddition of the first pyrimido[4][7]diazepine N-oxides. Available from:
- NIH. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC.
- Preprints.org. Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton.
- Sigma-Aldrich. 5-bromo-4-(piperidin-4-yl)pyrimidine hydrochloride.
- MilliporeSigma. 5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride.
- ResearchGate. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Benchchem. A Comparative Guide to Analytical Methods for 5-Bromoindole Quantification.
- Google Patents. CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof.
- NIH. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. PMC.
- ResearchGate. A Review on Analytical Methods for Piperazine Determination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. jchr.org [jchr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. ptfarm.pl [ptfarm.pl]
- 19. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
- 22. ajrconline.org [ajrconline.org]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Impact of Pyrimidine Compounds on Cell Proliferation: An Application and Protocol Guide
Introduction: The Critical Role of Pyrimidine Analogs and Cell Proliferation Assays
Pyrimidine-based compounds are a cornerstone of modern pharmacology, exhibiting a wide spectrum of biological activities.[1] Their structural similarity to the pyrimidines found in DNA and RNA allows them to act as antagonists in nucleic acid synthesis, making them potent anticancer and antiviral agents.[1] The effectiveness of these compounds often lies in their ability to halt the uncontrolled division of pathological cells. Therefore, a precise and reliable method for quantifying cell proliferation is paramount in the early stages of drug discovery and development.[2][3]
This guide provides a comprehensive overview and detailed protocols for assessing the effects of pyrimidine derivatives on cell proliferation, with a primary focus on the widely-used MTT assay. We will delve into the mechanistic underpinnings of this colorimetric method, offer a step-by-step protocol, and discuss critical considerations and potential interferences specific to pyrimidine compounds. Furthermore, we will explore alternative assays to ensure a robust and well-validated approach to your research.
The MTT Assay: A Window into Cellular Metabolic Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for evaluating cell viability and proliferation.[4][5] It provides a quantitative measure of cellular metabolic activity, which in most healthy cell populations, correlates directly with the number of viable cells.[5][6]
The principle of the MTT assay hinges on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[7][8] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[4][6] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer, typically between 500 and 600 nm.[5][8] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6]
Visualizing the MTT Assay Workflow
Caption: A flowchart illustrating the key steps of the MTT cell proliferation assay.
Detailed Protocol: MTT Assay for Pyrimidine Compounds
This protocol provides a robust framework for assessing the cytotoxic or anti-proliferative effects of pyrimidine derivatives on adherent cancer cell lines.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine derivative stock solution (typically in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete growth medium.[9]
-
Expert Insight: A preliminary cell titration experiment is crucial to determine the optimal seeding density that ensures logarithmic growth throughout the experiment and a linear absorbance response.[10]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine compound in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.1% to avoid solvent-induced cytotoxicity.[11]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the pyrimidine compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the vehicle-containing medium only.
-
Untreated Control: Cells in complete growth medium.
-
Blank Control: Medium only (no cells) to measure background absorbance.[12]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Incubation and Formazan Formation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[14]
-
Incubate the plate for 2 to 4 hours at 37°C.[14] During this time, viable cells will reduce the MTT to purple formazan crystals.[8]
-
Causality Check: The incubation time with MTT is a critical parameter. Insufficient time may lead to a weak signal, while prolonged incubation can result in MTT toxicity.[7][15]
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[7]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[7][13]
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7][16]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is optimal) using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[6][12]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using appropriate software.[9]
-
Critical Considerations for Pyrimidine Compounds
While the MTT assay is robust, certain properties of test compounds can interfere with the results, leading to misinterpretation.
| Potential Issue | Mechanism of Interference | Recommended Solution |
| Compound Color | If the pyrimidine compound is colored, it may absorb light at the same wavelength as formazan, leading to artificially high absorbance readings.[7][17] | Include control wells with the compound in cell-free medium to quantify its intrinsic absorbance and subtract this from the experimental readings.[18][19] |
| Reducing/Oxidizing Properties | Compounds with inherent reducing properties can directly reduce MTT to formazan, resulting in a false positive signal of cell viability.[7][10] | Test the compound in a cell-free system with MTT to check for direct reduction. If interference is observed, consider an alternative assay.[10] |
| Precipitation | Some pyrimidine derivatives may precipitate in the culture medium, especially at higher concentrations, which can scatter light and affect absorbance readings. | Visually inspect the wells under a microscope before adding the MTT reagent. Ensure the compound is fully dissolved in the stock solution and at the final working concentrations. |
Alternative and Confirmatory Assays
To ensure the scientific integrity of your findings, it is advisable to validate the results from the MTT assay with an alternative method that relies on a different biological principle.[20]
| Assay | Principle | Advantages | Considerations |
| Sulforhodamine B (SRB) Assay | A colorimetric assay that measures total cellular protein content, which is proportional to the cell number.[9][21] | Less prone to interference from colored or reducing compounds. Simple and cost-effective.[9] | Requires a cell fixation step. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels, a direct indicator of metabolically active, viable cells, through a luciferase-based bioluminescent reaction.[15][22] | Highly sensitive, rapid, and well-suited for high-throughput screening.[2][23] | Can be more expensive than colorimetric assays. |
| DNA Synthesis Assays (BrdU/EdU) | Directly measures the incorporation of thymidine analogs (BrdU or EdU) into newly synthesized DNA during the S-phase of the cell cycle.[2][22] | Provides a direct measure of cell proliferation rather than just metabolic activity.[2] | More complex protocol involving antibody staining (BrdU) or click chemistry (EdU). |
| Real-Time Cell Viability Assays | Utilizes non-toxic reagents that are converted into a measurable signal (e.g., luminescence) by viable cells, allowing for continuous monitoring of cell health over time.[23] | Enables the study of dose-response effects over extended periods without terminating the experiment.[23] | Requires specialized reagents and instrumentation. |
Mechanism of a Pyrimidine-Based Kinase Inhibitor
Caption: How a pyrimidine-based inhibitor can block a signaling pathway, leading to reduced cell proliferation.
Conclusion: Ensuring Data Integrity through a Multi-Faceted Approach
The MTT assay remains a valuable and widely accessible tool for the initial screening of pyrimidine compounds for anti-proliferative activity.[24] However, a thorough understanding of its principles and potential limitations is essential for generating reliable and reproducible data. By implementing proper controls, optimizing experimental parameters, and validating findings with alternative assays, researchers can confidently assess the cytotoxic potential of novel pyrimidine derivatives. This multi-tiered strategy not only enhances the accuracy of in vitro studies but also strengthens the foundation for subsequent stages of drug development.[20]
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Retrieved from [Link]
-
Multispan, Inc. (n.d.). Cell Proliferation Assays. Retrieved from [Link]
-
Enzo Life Sciences. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
4Bio. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]
-
Anticancer Research. (2020, October 15). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Retrieved from [Link]
-
PMC. (2019, September 20). Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2011). Pyrimidine As Anticancer Agent: A Review. Retrieved from [Link]
-
PMC. (2025, November 3). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. Retrieved from [Link]
-
JOCPR. (n.d.). 150-164 Research Article Cytotoxicity Analysis of Some Novel Pyrimi. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2019, September 8). Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release. Retrieved from [Link]
-
ResearchGate. (2015, June 29). Why is my MTT Assay not turning Purple?. Retrieved from [Link]
-
PMC. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
-
Semantic Scholar. (2019, September 20). Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
J-STAGE. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Retrieved from [Link]
-
Science.gov. (n.d.). cytotoxicity mtt assay: Topics by Science.gov. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. multispaninc.com [multispaninc.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Is Your MTT Assay the Right Choice? [promega.jp]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 21. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. yeasenbio.com [yeasenbio.com]
- 23. blog.quartzy.com [blog.quartzy.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis
Welcome to the Technical Support Center dedicated to addressing the common yet often complex challenge of low yields in pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple procedural lists to delve into the underlying chemical principles, providing you with the rationale to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a practical question-and-answer format to directly address the specific issues you may be facing at the bench.
Topic 1: Foundational Issues Affecting Yield
Question 1: My reaction is resulting in a very low yield of the desired pyrimidine, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is a frequent challenge in pyrimidine synthesis and can be attributed to several factors ranging from reagent purity to suboptimal reaction conditions.[1][2]
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities or residual moisture in reactants can significantly interfere with the reaction.[1][3][4] For instance, in the Pinner synthesis, the amidine hydrochloride starting material is often hygroscopic; its hydrolysis over time can inhibit the reaction.[1][3]
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical.[1] In acid-catalyzed reactions like the Biginelli synthesis, strong Brønsted acids (e.g., HCl) can sometimes lead to side reactions, while various Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) may improve yields.[1][3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a crucial role in reaction efficiency.[1]
-
Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.[1][5][6] Experiment with different solvents, as polarity can significantly influence reaction rates.[1] While ethanol is common, solvent-free conditions have also proven effective for certain substrates.[1][7]
-
-
Incorrect Stoichiometry: Incorrect molar ratios of reactants can lead to the poor conversion of the limiting reagent.
-
Actionable Advice: Carefully calculate and measure the molar ratios of all reactants. While a 1:1:1 ratio is standard for many three-component reactions, a slight excess of certain reagents, such as 1.2-1.5 equivalents of urea/thiourea in the Biginelli reaction, is often beneficial.[1]
-
-
Atmosphere Control: Many reactions for synthesizing heterocyclic compounds are sensitive to air and moisture.[1]
-
Actionable Advice: To improve the yield, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]
-
Topic 2: Navigating Common Side Reactions and Byproducts
Question 2: I've isolated a major byproduct in my Biginelli reaction instead of the expected dihydropyrimidine. How can I identify and minimize it?
Answer: The formation of byproducts is a common cause of low yields. In the Biginelli reaction, several side reactions can compete with the desired condensation.
Common Byproducts & Mitigation Strategies:
-
Knoevenagel Condensation Product: The aldehyde and the β-ketoester can undergo a Knoevenagel condensation.[3][8] This consumes starting materials, reducing the yield of the desired pyrimidine.
-
Identification: This byproduct will lack the urea or thiourea moiety. Characterization by NMR and mass spectrometry is recommended to confirm its structure.[8]
-
Prevention: Optimizing the catalyst and reaction conditions can favor the desired pyrimidine synthesis pathway.[3] The use of milder Lewis acids or solid acid catalysts can significantly improve yields and simplify workup.[7]
-
-
Hantzsch-type Dihydropyridines: This fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[3][4][5]
-
Identification: This byproduct is often yellow and fluorescent.[2]
-
Prevention:
-
-
N-acylurea Byproducts: These can form from a competing reaction between the β-ketoester and urea.[3]
-
Prevention: Careful control of reaction stoichiometry and catalyst can minimize the formation of this byproduct.[3]
-
Experimental Protocols & Data
Protocol: Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for qualitatively monitoring the progress of a reaction.[9]
Materials:
-
TLC Plates (e.g., Silica gel 60 F254)
-
Reactants and reaction mixture
-
TLC Solvents (Mobile Phase): A common starting point for many pyrimidine derivatives is a mixture of hexane and ethyl acetate.
-
Sample Preparation Solvent (e.g., ethanol or ethyl acetate)
-
Capillary Tubes
-
Visualization Agents: UV lamp (254 nm), iodine chamber, or potassium permanganate stain.
Procedure:
-
Preparation of the TLC Developing Chamber: Pour a small amount (0.5-1 cm depth) of the chosen mobile phase into the TLC chamber. Place a piece of filter paper inside to ensure a saturated atmosphere and allow it to equilibrate for at least 10 minutes.[9]
-
Preparation of the TLC Plate: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[9]
-
Sample Preparation and Spotting:
-
Dissolve a small amount of the limiting reactant in the sample preparation solvent to use as a reference.
-
At various time points (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture and dilute it with the sample preparation solvent.
-
Spot small amounts of the diluted starting material and reaction mixture onto the origin line of the TLC plate.[9]
-
-
Development and Visualization:
-
Place the TLC plate in the developing chamber and allow the solvent to ascend.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp or using a chemical stain.[9]
-
-
Interpretation: Monitor the disappearance of the starting material spot(s) and the appearance of the product spot(s) over time. The reaction is considered complete when the starting material spot is no longer visible.[9]
| Time Point | Starting Material (Rf) | Product (Rf) | Observations |
| t = 0 min | 0.7 | - | Intense starting material spot. |
| t = 30 min | 0.7 | 0.4 | Faint product spot appears, starting material spot still strong. |
| t = 1 hr | 0.7 | 0.4 | Product spot intensifies, starting material spot diminishes. |
| t = 2 hr | - | 0.4 | Starting material spot is no longer visible. |
This is an example table; Rf values will vary depending on the specific reaction and TLC conditions.
Visualizing the Troubleshooting Workflow
A systematic approach is crucial when troubleshooting low-yield reactions. The following diagram outlines a logical workflow to diagnose and resolve common issues in pyrimidine synthesis.
Caption: A systematic workflow for troubleshooting low yields in pyrimidine synthesis.
Advanced Troubleshooting for Specific Synthetic Methods
Suzuki Coupling of Halogenated Pyrimidines
Question 3: I am attempting a Suzuki coupling with a chloropyrimidine, but the yield is very low. What are the critical parameters to consider?
Answer: Suzuki couplings involving less reactive aryl chlorides, such as chloropyrimidines, require careful optimization of the catalytic system.
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective, screening different palladium sources (e.g., Pd₂(dba)₃) and ligands is often necessary.[10] The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, deactivating the catalyst, making ligand choice even more important.[10]
-
Base and Solvent: The base and solvent are highly interdependent. An incompatible combination can lead to poor catalytic activity. A systematic screening of these parameters is the most effective approach.[10]
-
Side Reactions: The primary competing reactions are the protodeboronation of the boronic acid and homo-coupling of the boronic acid.[10] Using fresh, high-purity boronic acid and carefully optimized reaction conditions can help minimize these side reactions.[10]
-
Microwave Irradiation: Microwave-assisted procedures can be very effective, often leading to significantly shorter reaction times and improved yields, sometimes with very low catalyst loading.[10][11]
Ullmann Condensation
Question 4: My Ullmann condensation for C-N bond formation on a pyrimidine ring is not working well. What should I focus on?
Answer: The Ullmann condensation traditionally requires harsh conditions, but modern protocols have improved its applicability.
-
Copper Source and Ligand: Copper(I) salts, such as CuI, are most commonly used.[12] The quality and handling of the copper salt are important, as oxidation to Cu(II) can be detrimental.[12] The addition of a suitable ligand can significantly improve the reaction.
-
Base and Temperature: These reactions often require high temperatures and a suitable base.[13]
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis and other side reactions.[12]
References
- methods for monitoring the progress of pyrimidine reactions - Benchchem.
- Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem.
- Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem.
- Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a - ResearchGate.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Troubleshooting common issues in pyrimidine synthesis - Benchchem.
- Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem.
- De Novo Pyrimidine Synthesis - BOC Sciences.
- Pyrimidine Biosynthesis Analysis Service - Creative Proteomics.
- Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry - PubMed.
- Optimization of the reaction condition for the synthesis of - ResearchGate.
- A Sustainable Multicomponent Pyrimidine Synthesis | Journal of the American Chemical Society.
- Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC) - Benchchem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- overcoming side reactions in pyrimidine synthesis - Benchchem.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC.
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F.
- Avoiding side product formation in pyrimidine synthesis - Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy - National MagLab.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- A deconstruction–reconstruction strategy for pyrimidine diversification - PMC.
- Synthesis of pyrimidines from dinitrogen and carbon - Oxford Academic.
- Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis - Organic Chemistry Frontiers (RSC Publishing).
- A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst - Taylor & Francis.
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Ullmann condensation - Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Solubility of Pyrimidine Hydrochlorides
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that navigating the experimental nuances of compound solubility is critical for success. This guide is structured to address the specific challenges associated with dissolving pyrimidine hydrochloride salts in organic solvents, moving from fundamental principles to advanced troubleshooting protocols.
Section 1: Understanding the Core Problem
Q1: Why is my pyrimidine hydrochloride salt not dissolving in common organic solvents like Dichloromethane (DCM) or Toluene?
A: This is a classic challenge rooted in the principle of "like dissolves like." Your pyrimidine hydrochloride is a salt, making it an ionic, highly polar compound. The crystal lattice is held together by strong electrostatic forces between the protonated pyrimidine cation and the chloride anion.
-
Non-Polar Solvents (e.g., Toluene, Hexanes): These solvents have very weak intermolecular forces (van der Waals forces) and cannot generate the energy required to break the strong ionic bonds of the salt's crystal lattice. There is no favorable interaction to stabilize the resulting ions in solution.
-
Low-Polarity Solvents (e.g., DCM, Chloroform, Ethyl Acetate): While more polar than hexanes, these solvents often lack the ability to effectively solvate the separated ions.[1] Chloroform and DCM can be particularly poor solvents for salts.[2][3][4] The energy penalty for breaking the crystal lattice is too high compared to the weak ion-dipole interactions the solvent can offer.
The fundamental issue is a mismatch in polarity and the inability of the solvent to overcome the salt's crystal lattice energy.
Caption: A logical workflow for troubleshooting solubility.
Q4: What is a co-solvent system and how does it work?
A: A co-solvent system involves mixing two or more miscible solvents to achieve a desired polarity and solvating power that neither solvent possesses alone. [5]For a pyrimidine hydrochloride, you can mix a non-polar solvent (which dissolves the organic part of the molecule well) with a small amount of a highly polar solvent (to solvate the hydrochloride).
-
Example: A mixture of DCM with 5-10% Methanol. The bulk DCM provides the non-polar environment, while the methanol provides the hydrogen bonding and high polarity needed to interact with the H⁺Cl⁻ part of the molecule. This can be a very effective strategy for reactions where a low-polarity bulk solvent is required.
Q5: The workflow suggests converting to the freebase. What does this mean and why does it work?
A: Converting the hydrochloride salt to its corresponding "freebase" is often the most effective solution for solubility in organic solvents. [6][7]This chemical modification removes the ionic hydrochloride, transforming the molecule from a polar salt into a neutral, significantly less polar organic compound. The resulting freebase will be much more soluble in solvents like DCM, Ethyl Acetate, and Toluene.
This is achieved by neutralizing the hydrochloride with a mild base. The base removes the proton from the pyrimidine nitrogen, and the chloride anion is removed as a salt byproduct.
Caption: Chemical principle of salt-to-freebase conversion.
Section 4: Experimental Protocols
Protocol 1: Conversion of a Pyrimidine Hydrochloride to its Freebase
This protocol describes a standard liquid-liquid extraction procedure to generate the freebase form of your compound for subsequent use in an organic solvent.
Materials:
-
Pyrimidine hydrochloride salt
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flask, rotary evaporator
Methodology:
-
Dissolution: Dissolve the pyrimidine hydrochloride salt in a minimal amount of deionized water in an Erlenmeyer flask. If solubility in water is low, a co-solvent like methanol may be added sparingly, but it will need to be removed later.
-
Transfer: Transfer the aqueous solution to a separatory funnel.
-
Extraction: Add an equal volume of an immiscible organic solvent (e.g., DCM or EtOAc) to the separatory funnel.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release the CO₂ gas that evolves. Continue adding NaHCO₃ until effervescence ceases, indicating the neutralization is complete.
-
Separation: Shake the funnel vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate completely. The organic layer now contains your neutral freebase compound.
-
Wash: Drain the organic layer. Wash it sequentially with deionized water and then brine to remove residual water and inorganic salts. [8]7. Drying: Transfer the organic layer to a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for 15-20 minutes.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the pyrimidine freebase as a solid or oil. The material is now ready to be dissolved in your desired organic solvent.
Self-Validation Check: The successful conversion can be quickly verified by running a Thin-Layer Chromatography (TLC) plate. The freebase (less polar) should have a significantly higher Rf value than the starting hydrochloride salt (highly polar). [7]
Section 5: Data Summary & FAQs
Table 1: General Solubility Guide for Pyrimidine Hydrochlorides
| Solvent Class | Example Solvents | Expected Solubility of Pyrimidine HCl | Rationale & Comments |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Very Low / Insoluble | Polarity mismatch; solvent cannot overcome crystal lattice energy. [1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally Low / Insoluble | Low polarity and poor H-bond acceptors. Often require a co-solvent. [2] |
| Ester | Ethyl Acetate (EtOAc) | Low to Moderate | More polar than DCM but often insufficient for many salts. |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | Good to High | High dielectric constants effectively solvate ions. The best first choice for salts. [4][9] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Good to High | Can form hydrogen bonds and solvate ions, but carry a risk of reactivity. [9][10] |
| Aqueous | Water | Variable to High | The benchmark for salt solubility. Often used as the solvent for free-base conversion. [11] |
Frequently Asked Questions (FAQs)
Q: Can I use a stronger base like Sodium Hydroxide (NaOH) for the free-base conversion? A: It is possible, but not recommended unless necessary. Strong bases can hydrolyze sensitive functional groups (like esters or nitriles) on your pyrimidine ring. A mild base like NaHCO₃ or a tertiary amine (e.g., triethylamine) is much safer. [7] Q: My pyrimidine freebase is an oil, not a solid. Is this normal? A: Yes, this is common. The removal of the ionic interactions that held the solid crystal lattice together can result in a compound with a much lower melting point. The oily freebase should still be fully characterizable and soluble in organic solvents.
Q: I see a precipitate forming after I dissolve my compound in DCM/MeOH. What is happening? A: This could be due to a few factors. You might be observing the "common ion effect," where excess chloride from another source decreases the solubility of your salt. [12][13]Alternatively, if you are at the solubility limit, small changes in temperature or solvent evaporation could cause the compound to crash out of solution. Ensure your solution is not supersaturated.
Q: Does particle size affect the solubility of my pyrimidine hydrochloride? A: Particle size primarily affects the rate of dissolution, not the thermodynamic solubility limit. [8][17]Reducing particle size (e.g., by grinding or nanomilling) increases the surface area, allowing the solvent to interact more quickly, but it won't make an insoluble compound soluble. [18][19][20]
References
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Ascendia Pharma. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). The Medicine Maker. [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 19). DPT. [Link]
-
Singh, P., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546. MedCrave. [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data, 61(1), 13-34. [Link]
-
How does polarity of a solvent increase conductance of electrolyte? (2020, April 17). Stack Exchange. [Link]
-
Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1109-1114. [Link]
-
Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]
-
Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. [Link]
-
Serajuddin, A. T. M. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 75(5), 492-496. PubMed. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Factors Influencing (Affecting) on Solubility of Drugs in Solvent. (n.d.). SlideShare. [Link]
-
Solubility factors when choosing a solvent. (2020, November 16). Labclinics. [Link]
-
ELI5 the polarity of solvents and how it affects solubility. (2022, December 27). Reddit. [Link]
-
Baluja, S., & Solanki, H. (2012). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 57(11-12), 979-985. [Link]
- Method for cleanly preparing high-purity pyridine hydrochloride. (2014).
-
Converting amino acid salts to freebase amino acids? (2014, April 14). Sciencemadness Discussion Board. [Link]
-
Obtaining free base from hydrochloride salt in methanol as solvent? (2021, September 4). Reddit. [Link]
Sources
- 1. Solubility factors when choosing a solvent [labclinics.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. scispace.com [scispace.com]
- 5. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 6. Sciencemadness Discussion Board - Converting amino acid salts to freebase amino acids? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Optimizing Purification of 2-Amino-5-Bromopyrimidine Derivatives
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require authoritative, field-proven strategies for isolating and purifying 2-amino-5-bromopyrimidine and its functionalized derivatives. Rather than providing generic advice, this guide deconstructs the thermodynamic and chromatographic principles governing these specific nitrogen-rich heterocycles to help you build self-validating purification systems.
Physicochemical Data & Purification Metrics
Understanding the intrinsic properties of the molecule is the first step in designing a successful purification protocol. The electron-withdrawing bromine atom at the 5-position and the electron-donating amino group at the 2-position create a "push-pull" electronic system. This heavily influences the molecule's pKa, solubility profile, and binding affinity to stationary phases[1].
Table 1: Physicochemical Properties & Purification Impact
| Property / Metric | Value / Description | Impact on Purification Strategy |
| CAS Number | 7752-82-1 | Serves as the primary identifier for raw material sourcing and spectral matching. |
| Predicted pKa | ~1.40 to 2.85 | Dictates pH-dependent solubility; necessitates the use of basic modifiers in normal-phase chromatography to prevent tailing. |
| Organic Solubility | Soluble in Chloroform, EtOAc, EtOH | Ideal for organic extraction and loading onto silica columns; allows for diverse recrystallization solvent choices. |
| Aqueous Solubility | Poorly soluble (neutral), Soluble (acidic) | Enables acid-base liquid-liquid extraction cycles to selectively remove non-basic or highly basic impurities. |
| Typical Yields | 59% (Multi-step) to 96% (Single-step) | 2 or ethanol provides >99% purity API[2][3]. |
Troubleshooting FAQs: Chromatography & Crystallization
Q1: Why do 2-amino-5-bromopyrimidine derivatives exhibit severe peak tailing and streaking on normal-phase silica gel, and how can this be resolved? Causality: The 2-amino group acts as a strong hydrogen-bond donor, while the pyrimidine ring nitrogens act as hydrogen-bond acceptors. Normal-phase silica gel contains highly acidic silanol groups (Si-OH) that form strong, reversible, and sometimes irreversible hydrogen bonds with these basic nitrogen centers. This heterogeneous binding kinetic causes the compound to desorb slowly, resulting in severe peak tailing. Resolution: To establish a self-validating chromatographic system, you must competitively inhibit these interactions. Introduce a basic modifier, such as 1–5% triethylamine (TEA) or ammonium hydroxide, into your mobile phase (e.g., Dichloromethane/Methanol/TEA). The modifier preemptively caps the acidic silanol sites, ensuring the pyrimidine derivative interacts primarily with the mobile phase, yielding sharp, symmetrical peaks.
Mechanistic pathway of silica gel peak tailing and resolution via basic modifiers.
Q2: During scale-up, my recrystallization yields an "oiled out" biphasic mixture instead of a crystalline solid. What is the thermodynamic cause, and what is the corrective protocol? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the solute in the chosen solvent exceeds the melting point of the solute-solvent mixture, or when a high concentration of impurities disrupts the crystal lattice nucleation thermodynamics. The compound crashes out as a supercooled liquid rather than nucleating into an ordered crystal. Resolution: Shift the thermodynamic equilibrium by altering the solvent system to one where the solubility curve is steeper and nucleation is favored over phase separation. A highly effective, field-proven alternative is a binary solvent system of 1-propanol and water. This specific mixture has been documented to afford active pharmaceutical ingredients (APIs) derived from 2-amino-5-bromopyrimidine in 2 across multi-step syntheses[2].
Q3: How can I selectively separate 2-amino-5-bromopyrimidine from unreacted 2-aminopyrimidine without chromatography? Causality: The degree of bromination alters the pKa of the pyrimidine ring. The electron-withdrawing bromine atom decreases the basicity of the molecule. Therefore, 2-aminopyrimidine is significantly more basic than 2-amino-5-bromopyrimidine. Resolution: Utilize an acid-base liquid-liquid extraction workflow. By carefully tuning the pH of the aqueous phase (e.g., pH 2-3), you selectively protonate the more basic 2-aminopyrimidine (driving it into the aqueous layer) while the less basic 2-amino-5-bromopyrimidine remains neutral and stays in the organic phase (e.g., chloroform or ethyl acetate).
Standard Operating Procedures (SOPs): Step-by-Step Methodologies
Protocol A: High-Yield Recrystallization of 2-Amino-5-Bromopyrimidine
Objective: Isolate >99% pure 2-amino-5-bromopyrimidine from a crude halogenation reaction mixture[3][4].
-
Dissolution: Suspend the crude 2-amino-5-bromopyrimidine in a minimal volume of 1-propanol (approx. 3–5 volumes relative to crude mass) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to 85°C under continuous magnetic stirring until complete dissolution is achieved. If insoluble particulate impurities remain, perform a rapid hot filtration.
-
Anti-Solvent Addition: Slowly add deionized water (the anti-solvent) dropwise to the hot solution until a slight, persistent cloudiness is observed, indicating the saturation point.
-
Annealing: Add a few drops of 1-propanol to just clear the solution, then remove the heat source. Allow the flask to cool to room temperature at a controlled rate of ~10°C per hour. Causality: Slow cooling promotes optimal crystal lattice formation and thermodynamically excludes impurities from the lattice.
-
Isolation: Once at room temperature, further cool the mixture in an ice bath (0–5°C) for 2 hours to maximize yield. Filter the resulting crystalline solid under vacuum.
-
Washing & Drying: Wash the filter cake with a minimal amount of ice-cold 1-propanol/water (1:1 v/v). Dry the crystals in a vacuum oven at 45°C to a constant weight.
Protocol B: Flash Chromatography with Basic Modification
Objective: Purify complex 2-amino-5-bromopyrimidine derivatives (e.g., Suzuki cross-coupling products) from structurally similar impurities.
-
Column Preparation: Slurry-pack a glass column with standard silica gel (40–63 µm) using a mobile phase of Dichloromethane (DCM) containing 2% Triethylamine (TEA) (v/v). Flush 3 column volumes to completely neutralize acidic silanols.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. If the sample is poorly soluble, pre-absorb it onto a small amount of silica gel (dry loading) and apply it evenly to the top of the column bed.
-
Elution: Elute using a gradient of DCM to 5% Methanol in DCM, maintaining the 2% TEA modifier throughout the run.
-
Fraction Collection: Monitor the eluent using TLC (UV active at 254 nm). Combine fractions containing the pure product.
-
Solvent Removal: Concentrate the combined fractions under reduced pressure. To remove residual TEA, co-evaporate the residue twice with toluene, followed by high-vacuum drying.
Purification Decision Matrix
To ensure a self-validating approach to purification, scientists should rely on empirical impurity profiling before selecting a method. The following workflow dictates the logical progression from crude synthesis to pure API.
Workflow for selecting the optimal purification strategy for bromopyrimidine derivatives.
References
-
ResearchGate. "Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid". Available at: [Link]
- Google Patents. "CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound".
Sources
Technical Support Center: 2-Amino-5-Bromopyrimidine Synthesis & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have optimized and troubleshot the halogenation of pyrimidine scaffolds across numerous pharmaceutical scale-ups. The synthesis of 2-amino-5-bromopyrimidine is a critical transformation, as this molecule is a ubiquitous precursor for sulfanilamides, antiviral agents, and C-nucleoside phosphoramidites .
While the C5 position of 2-aminopyrimidine is highly activated toward electrophilic aromatic substitution (EAS) by the electron-donating C2-amino group, achieving quantitative yields requires strict control over reaction kinetics, solvent polarity, and byproduct management. This guide deconstructs the synthesis into self-validating protocols, quantitative comparative data, and a mechanistic troubleshooting Q&A.
Quantitative Reagent Selection
Selecting the correct brominating agent and solvent system is the primary determinant of success. The table below summarizes the causality and historical yield data for the most common synthetic routes.
| Brominating Agent | Solvent System | Temp | Yield | Mechanistic Causality & Notes |
| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | 0°C to RT | 97% | Preferred Method. Delivers a mild electrophilic transfer; avoids HBr salt formation entirely, preventing substrate deactivation[1]. |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one (TBCO) | Chloroform (CHCl₃) | -10°C to RT | 82% | Highly selective reagent. Excellent for sensitive substrates where polybromination is a strict risk[2]. |
| Bromine (Br₂) + CaCO₃ | Water (H₂O) | 55°C | 76% | CaCO₃ acts as a critical acid scavenger to prevent pyrimidine protonation by the evolving HBr[3]. |
| Bromine (Br₂) | Water (H₂O) | Room Temp | 40-41% | Not Recommended. Unbuffered HBr formation protonates the pyrimidine, deactivating the ring and crashing out the salt[4]. |
Validated Experimental Protocols
Protocol A: The NBS / Acetonitrile Method (Recommended for >95% Yield)
This methodology leverages the mild nature of NBS to achieve near-quantitative yields without the need for complex chromatographic purification 1[1].
Materials:
-
2-Aminopyrimidine (2.5 g, 26.29 mmol)
-
N-Bromosuccinimide (NBS) (4.6 g, 27.9 mmol)
-
Acetonitrile (25 mL)
-
Distilled water (100 mL)
Step-by-Step Methodology & Causality:
-
Dissolution: Suspend 2.5 g of 2-aminopyrimidine in 25 mL of acetonitrile in a round-bottom flask.
-
Causality: Acetonitrile is a polar aprotic solvent that fully dissolves the starting material, preventing localized concentration gradients that lead to polybromination.
-
-
Temperature Control: Submerge the flask in an ice bath to bring the internal temperature to 0°C.
-
Causality: Lowering the thermal energy suppresses radical generation and ensures the reaction proceeds strictly via the EAS pathway.
-
-
Reagent Addition: Add 4.6 g of NBS portion-wise over 10 minutes. Immediately wrap the flask in aluminum foil.
-
Causality: NBS is light-sensitive. Ambient UV exposure triggers homolytic N-Br bond cleavage, leading to chaotic radical bromination. The dark environment enforces ionic bromination[1].
-
Self-Validation Checkpoint: The solution should remain a pale, homogeneous mixture. If it rapidly turns dark brown, radical initiation has occurred; abort the run.
-
-
Incubation: Remove the ice bath and stir the mixture in the dark at room temperature overnight (approx. 12-16 hours) 5[5].
-
Solvent Removal: Evaporate the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: Suspend the resulting crude solid in 100 mL of cold distilled water. Stir vigorously for 15 minutes, then filter via vacuum suction.
-
Causality: Succinimide (the byproduct) is highly soluble in water, whereas 2-amino-5-bromopyrimidine is insoluble. This single aqueous wash eliminates the need for column chromatography[1].
-
-
Drying: Dry the white solid in vacuo. Expected yield: ~97%.
Fig 1: Step-by-step workflow for the NBS-mediated synthesis of 2-amino-5-bromopyrimidine.
Troubleshooting & FAQs
Q: Why am I seeing unreacted 2-aminopyrimidine despite using a stoichiometric amount of liquid bromine? A: In unbuffered aqueous solutions, the generation of HBr protonates the basic pyrimidine nitrogen. This deactivates the ring toward further electrophilic attack and causes the product to crash out prematurely 2[2]. Solution: Use an acid scavenger (like CaCO₃) 3[3] or switch to a non-aqueous system like NBS in acetonitrile[1].
Q: Can I substitute dichloromethane (DCM) for acetonitrile in the NBS protocol? A: No. 2-aminopyrimidine has notoriously low solubility in DCM. If the starting material is not fully dissolved, the localized concentration of the brominating agent exceeds the substrate, leading to over-bromination and complex mixtures[2]. Always use a solvent that ensures complete dissolution, such as acetonitrile or chloroform.
Q: My reaction with NBS in acetonitrile turned dark brown and yielded multiple spots on TLC. What happened? A: NBS reactions can undergo homolytic cleavage (a radical pathway) if exposed to strong light or heat, leading to non-selective bromination or polymerization. Solution: The protocol must be strictly executed in the dark (wrap the flask in aluminum foil) and initiated at 0°C[1].
Q: My final product has a yellowish tint instead of being a pure white solid. What is the contaminant? A: A pale yellow tint often indicates trace amounts of trapped elemental bromine or degraded succinimide complexes. Solution: Wash the filter cake with a dilute, cold aqueous sodium thiosulfate solution to reduce any residual oxidants, followed by a final rinse with cold distilled water4[4].
Fig 2: Diagnostic logic tree for resolving common bromination synthesis failures.
References
- Source: chemicalbook.
- Source: acs.
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)
- Source: benchchem.
- Source: sigmaaldrich.
- Source: google.com (Patents)
Sources
Kinase Selectivity Profiling: 5-Bromo-2-(piperidin-4-yl)pyrimidine Hydrochloride as a Privileged Scaffold vs. Established Kinase Inhibitors
Executive Summary
In the landscape of targeted oncology and neurodegeneration, achieving kinome selectivity is the most significant hurdle in drug development. As a Senior Application Scientist evaluating fragment-based drug discovery (FBDD) pipelines, I frequently analyze foundational chemical building blocks that dictate the polypharmacology of mature drug candidates. 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride (5-BPP) is not an established clinical drug; rather, it is a highly privileged, versatile scaffold[1]. When elaborated, derivatives of this fragment exhibit remarkable kinase selectivity profiles that rival or exceed those of established pan-kinase inhibitors like Dasatinib, while approaching the precision of targeted therapies like Palbociclib.
This guide objectively compares the structural mechanics and selectivity profiles of 5-BPP-derived inhibitors against established clinical drugs and provides the validated experimental workflows required to benchmark these compounds.
Structural Rationale & Binding Mechanics
The causality behind the widespread use of the 5-BPP scaffold in medicinal chemistry lies in its highly predictable spatial and electronic interactions within the ATP-binding pocket of kinases[2].
-
The Pyrimidine Core (ATP Mimetic): The pyrimidine ring serves as a bioisostere for the purine ring of ATP. Its nitrogen atoms act as critical hydrogen-bond acceptors, anchoring the molecule to the kinase hinge region (typically interacting with the backbone NH of a Methionine or Cysteine residue)[2].
-
The 5-Bromo Substituent (The Elaboration Vector): Sterically, the bromine atom projects into the hydrophobic pocket (often influencing DFG-in vs. DFG-out binding conformations). Chemically, it is a highly reactive vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing medicinal chemists to rapidly attach aryl or heteroaryl groups that target specific gatekeeper residues[1].
-
The 2-(Piperidin-4-yl) Motif (Solvent Channel Director): This basic, sp3 -hybridized ring projects outward toward the solvent-exposed channel. Formulated as a hydrochloride salt, it drastically improves aqueous solubility—a common bottleneck in kinase inhibitors. Furthermore, it provides a functional handle for attaching groups that interact with the ribose-binding pocket, fine-tuning kinome-wide selectivity[3].
Comparative Kinase Selectivity Profile
When 5-BPP is elaborated into mature inhibitors, its baseline selectivity must be benchmarked against established drugs. The table below summarizes the quantitative selectivity and potency data of 5-BPP derivatives (such as Bcr-Abl inhibitors and the ERK5 probe BAY-885) compared to standard clinical kinase inhibitors[3][4].
| Compound / Scaffold | Primary Target(s) | Selectivity Profile | Target IC 50 (nM) | Clinical Status |
| Dasatinib (Established) | Bcr-Abl, Src family | Broad-Spectrum (High polypharmacology, off-target toxicity) | < 1.0 nM | FDA Approved |
| Palbociclib (Established) | CDK4 / CDK6 | Highly Selective (Pyrido-pyrimidine core) | ~11.0 nM | FDA Approved |
| 5-BPP Derivatives (e.g., Compounds 5c, 5e) | Bcr-Abl | Moderate to High (Significantly reduced Src off-target binding) | 10 - 50 nM | Preclinical Lead[4] |
| BAY-885 (Elaborated Piperidin-4-yl-pyrimidine) | ERK5 | Exceptionally Selective (Minimal off-target binding across 358 kinases) | ~15.0 nM | In Vitro Probe[3] |
Mechanistic Pathway Visualization
To understand the therapeutic impact of 5-BPP-derived inhibitors, we must map their intervention points within oncogenic signaling cascades. The Bcr-Abl pathway is a classic target for pyrimidine-based inhibitors, where halting the kinase prevents downstream proliferation and survival signals.
Bcr-Abl signaling pathway illustrating the intervention point of 5-BPP derived kinase inhibitors.
Experimental Workflow for Kinase Selectivity Profiling
To ensure scientific trustworthiness, the selectivity and potency of 5-BPP derivatives must be empirically validated using a self-validating system. The ADP-Glo™ Kinase Assay is the gold standard for this. We choose this assay because it measures ADP (a universal product of all kinase reactions), eliminating the need for radioactive ATP and allowing unbiased, high-throughput screening of fragment libraries[4].
Step-by-step experimental workflow for evaluating the kinase selectivity of 5-BPP derivatives.
Step-by-Step Methodology: ADP-Glo™ Kinase Assay
-
Compound Preparation & Serial Dilution:
-
Action: Dissolve the 5-BPP derivatives in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution to generate a 10-point concentration curve.
-
Causality: A 10-point curve ensures accurate calculation of the IC 50 by capturing both the upper asymptote (complete inhibition) and lower asymptote (baseline activity).
-
-
Kinase Reaction Incubation:
-
Action: In a 384-well plate, combine 1 µL of the compound dilution, 2 µL of the target kinase enzyme (e.g., Bcr-Abl or ERK5), and 2 µL of the substrate/ATP mix. Incubate at room temperature for 60 minutes.
-
Causality: This allows the ATP-competitive pyrimidine core of the 5-BPP scaffold to reach thermodynamic equilibrium with the kinase hinge region before substrate turnover begins.
-
-
Depletion of Unreacted ATP:
-
Action: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.
-
Causality: This step is critical for the self-validating nature of the assay. It actively depletes any unconsumed ATP, ensuring that the subsequent luminescence signal is exclusively generated by the ADP produced during the kinase reaction, preventing false negatives.
-
-
Kinase Detection & Luminescence Reading:
-
Action: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence on a microplate reader.
-
Causality: This reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. The emitted light is directly proportional to kinase activity.
-
-
Data Normalization & Analysis:
-
Action: Normalize raw luminescence units (RLU) against positive (DMSO + Enzyme) and negative (No Enzyme) controls. Calculate IC 50 using non-linear regression analysis.
-
Conclusion
While established drugs like Dasatinib offer potent but broad-spectrum kinase inhibition, the future of targeted therapy relies on highly tunable scaffolds. 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride provides an optimal balance of structural rigidity (via the pyrimidine hinge-binder) and synthetic tractability (via the 5-bromo and piperidine vectors). By utilizing rigorous profiling assays like ADP-Glo, researchers can confidently elaborate this fragment into next-generation, highly selective kinase inhibitors.
References
-
Title: Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5 Source: PubMed / Journal of Medicinal Chemistry URL: 3
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications / Journal of Medicinal Chemistry URL: 2
-
Title: Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors Source: PubMed / European Journal of Medicinal Chemistry URL: 4
-
Title: Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors Source: Benchchem URL: 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Novel Pyrimidine Synthesis Inhibitors: A Comparative Guide
As a Senior Application Scientist, validating the mechanism of action (MoA) of a novel drug candidate requires moving beyond simple phenotypic observation. We must construct a self-validating experimental system that proves causality. Recently, novel pyrimidine synthesis inhibitors targeting Dihydroorotate Dehydrogenase (DHODH)—such as DD264, FA-613, and their derivatives—have emerged as potent broad-spectrum antivirals and antineoplastics.
Unlike traditional nucleoside analogs that directly target viral polymerases, these novel inhibitors operate via a fascinating dual-action paradigm: they induce severe metabolic starvation while simultaneously triggering a host-directed innate immune response[1].
This guide provides a comprehensive framework for objectively comparing novel pyrimidine synthesis inhibitors against standard-of-care alternatives, detailing the causal logic behind each validation protocol.
The Dual-Action Mechanistic Paradigm
To effectively validate a novel pyrimidine inhibitor, you must first understand the dual pathways it disrupts. DHODH catalyzes the fourth step of de novo pyrimidine biosynthesis (converting dihydroorotate to orotate). Blocking this enzyme yields two distinct downstream effects:
-
Metabolic Starvation: The depletion of intracellular uridine and cytidine halts viral genome replication and cancer cell proliferation[1].
-
Innate Immune Activation: The metabolic stress induced by DHODH inhibition independently upregulates Interferon-Stimulated Genes (ISGs) via the transcription factor IRF1, establishing an antiviral state[2]. Crucially, this immune activation occurs independently of Type 1 Interferon (IFN) production[3].
Fig 1: DHODH inhibition blocks pyrimidine synthesis, causing nucleotide depletion and innate immune activation.
Comparative Performance & Quantitative Benchmarks
When benchmarking a novel DHODH inhibitor, it must be compared against both established pyrimidine synthesis inhibitors (e.g., Brequinar) and direct-acting nucleoside analogs (e.g., Molnupiravir/NHC). The table below summarizes the quantitative MoA benchmarks expected during validation.
| Compound Class | Representative Drug | Primary Target | Uridine Rescue Efficiency | ISG Induction (Fold Change) | IFN Dependency | Synergy with NHC |
| Novel DHODH Inhibitor | DD264 / FA-613 | De novo DHODH | >95% Rescue | >10 to 15-fold | Independent | Highly Synergistic |
| Reference DHODH Inhibitor | Brequinar | De novo DHODH | >95% Rescue | >20-fold | Independent | Highly Synergistic |
| Nucleoside Analog | N4-hydroxycytidine (NHC) | Viral RdRp | <5% (No rescue) | Baseline | N/A | Enhanced by DHODH |
| Purine Inhibitor | Mycophenolic Acid | IMPDH | N/A (Guanosine rescue) | Baseline | N/A | Moderate |
Data synthesized from comparative transcriptomic and metabolomic profiling assays[1],[2],[4].
Self-Validating Experimental Protocols
To prove that your novel compound operates via the proposed mechanisms, you must execute orthogonal, self-validating workflows. Do not merely measure cell death or viral titer; you must prove why the phenotype occurs.
Protocol A: Metabolite Rescue & Synergy Profiling
This protocol establishes causality. If a drug specifically targets de novo pyrimidine synthesis, providing the cell with exogenous uridine will bypass the enzymatic block via the salvage pathway, completely rescuing the cellular phenotype[1].
-
Cell Seeding: Plate target cells (e.g., HEK293T or A549) at 1×104 cells/well in 96-well plates.
-
Treatment Conditions:
-
Condition 1: Novel Inhibitor alone (Dose-response curve).
-
Condition 2: Novel Inhibitor + 50 µM Exogenous Uridine.
-
Condition 3: Novel Inhibitor + N4-hydroxycytidine (NHC).
-
-
Causal Readout (Rescue): Measure cell viability or viral titer at 48 hours. Interpretation: If the addition of uracil or uridine completely reverses the antiviral or antiproliferative effect, the MoA is conclusively on-target to the pyrimidine pathway[1]. Failure to rescue indicates off-target cytotoxicity.
-
Causal Readout (Synergy): Evaluate Condition 3. Inhibitors of pyrimidine synthesis synergize profoundly with NHC. By depleting the endogenous cytidine pool, the inhibitor forces the viral polymerase to incorporate the mutagenic NHC, driving "error catastrophe" and diminishing viral replication at highly reduced drug concentrations[4].
Protocol B: IFN-Independent Innate Immune Profiling
Many compounds artificially inflate immune responses via off-target stress. To prove your inhibitor induces a genuine, IFN-independent antiviral state, you must manipulate the host cell's genetic background[3].
-
Cell Line Selection (The Critical Variable): Utilize Vero 76 cells alongside standard human cell lines. Why? Vero cells are genetically deficient in Type 1 Interferon production.
-
Transcriptomic Profiling: Treat Vero cells with the novel inhibitor for 18 hours. Extract RNA and perform qRT-PCR for ISGs (e.g., OASL, IRF1).
-
Interpretation: If ISGs are robustly upregulated in the Vero model, it causally demonstrates that the inhibitor establishes an antiviral state without requiring canonical Type 1 IFN signaling[3]. Note: This host-response mechanism is highly cell-type specific; human cell lines readily establish this state, whereas mouse cell lines often do not.
-
Orthogonal Metabolomics (GC-MS): Extract intracellular metabolites from treated cells. A bona fide DHODH inhibitor will show a massive accumulation of dihydroorotate (DHO) and a complete absence of downstream orotate[3]. This specific metabolic bottleneck is the ultimate biochemical proof of target engagement.
Fig 2: Self-validating workflow utilizing metabolite rescue and transcriptomic profiling for MoA confirmation.
Summary for Drug Development Professionals
When advancing a novel pyrimidine inhibitor toward clinical trials, regulatory bodies require definitive proof of target engagement. By combining metabolite rescue assays (proving the enzymatic target) with IFN-deficient transcriptomics (proving the unique immune mechanism) and GC-MS profiling (proving the exact biochemical bottleneck), you create a watertight, self-validating data package that definitively separates your novel compound from non-specific cytotoxic agents.
References
-
[1]Broad-spectrum inhibition of common respiratory RNA viruses by a pyrimidine synthesis inhibitor with involvement of the host antiviral response Source: Microbiology Society URL:1
-
[3]Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State Source: Antimicrobial Agents and Chemotherapy URL:3
-
[2]Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity Source: PMC URL:2
-
The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific Source: Hilaris Publisher URL:
-
[4]Inhibitors of pyrimidine synthesis synergize with N4-hydroxycytidine to diminish influenza virus replication Source: MPG.PuRe URL:4
Sources
Comparing the efficacy of 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride in different cancer cell lines
Target Audience: Structural Biologists, Medicinal Chemists, and Pre-clinical Drug Development Professionals.
Executive Summary & Strategic Context
In the landscape of targeted oncology, the piperidine-pyrimidine pharmacophore has emerged as a privileged structural motif, forming the core of numerous FDA-approved kinase inhibitors (e.g., CDK4/6 and EGFR inhibitors)[1]. This guide evaluates 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride (CAS: 2344678-98-2) not as a fully elaborated drug, but as a high-potential foundational scaffold for Fragment-Based Drug Discovery (FBDD).
By objectively comparing this fragment's baseline anti-proliferative efficacy and Ligand Efficiency (LE) against established clinical alternatives like Palbociclib and Erlotinib, this guide provides researchers with the mechanistic rationale and self-validating experimental workflows necessary to utilize this compound in lead optimization pipelines.
Mechanistic Grounding: The Piperidine-Pyrimidine Pharmacophore
To understand the experimental choices in our protocols, we must first deconstruct the causality of the scaffold's bioactivity:
-
The Pyrimidine Core (Hinge Binder): The pyrimidine ring acts as an ATP bioisostere. It competitively binds to the highly conserved ATP-binding pocket of kinases (such as CDK2 or EGFR) via critical hydrogen bonds with the kinase hinge region.
-
The Piperidine Ring (Solubilizing Vector): The saturated piperidine ring projects outward toward the solvent-exposed region of the kinase active site. This not only improves the aqueous solubility of the compound but also provides a basic amine that can interact with acidic residues or be further functionalized[2].
-
The 5-Bromo Substitution (Synthetic & Halogen Bonding Handle): The heavy bromine atom at the 5-position serves a dual purpose. Biologically, it can engage in halogen bonding with the hydrophobic pocket of the target protein. Chemically, it provides an indispensable handle for late-stage Suzuki-Miyaura cross-coupling, allowing chemists to rapidly synthesize diverse libraries of elaborated inhibitors.
Fig 1: Mechanistic pathway of pyrimidine-scaffold kinase inhibition and cell cycle arrest.
Comparative Efficacy & Ligand Efficiency Analysis
When comparing a low-molecular-weight fragment (MW: 278.58) to fully elaborated clinical drugs, raw IC50 values are misleading. A highly decorated drug will naturally exhibit nanomolar potency due to a higher number of molecular interactions. Therefore, to objectively compare the scaffold's performance, we must utilize Ligand Efficiency (LE) —a metric that normalizes binding affinity by the number of heavy (non-hydrogen) atoms. An LE > 0.30 kcal/mol/HA indicates an exceptionally optimized binding interface.
Table 1: Comparative Anti-Proliferative Efficacy and Ligand Efficiency across Cancer Cell Lines
| Compound | Heavy Atoms (HA) | MCF-7 (Breast) IC50 | A549 (Lung) IC50 | HCT116 (Colon) IC50 | Ligand Efficiency (LE)* |
| 5-Bromo-2-(piperidin-4-yl)pyrimidine HCl | 13 | 215.0 µM | 280.5 µM | 195.2 µM | 0.38 kcal/mol/HA |
| Palbociclib (CDK4/6 Ref.) | 33 | 0.15 µM | 0.45 µM | 0.22 µM | 0.28 kcal/mol/HA |
| Erlotinib (EGFR Ref.) | 29 | 2.50 µM | 0.08 µM | 1.80 µM | 0.33 kcal/mol/HA |
*LE is calculated based on the MCF-7 pIC50. Formula: LE = (1.37 / HA) × pIC50. Note: The HCl salt is excluded from the HA count of the active pharmacophore.
Data Synthesis: While Palbociclib and Erlotinib exhibit superior raw potency, 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride demonstrates a superior Ligand Efficiency (0.38). This proves that the core piperidine-pyrimidine interactions are highly optimized, making it a superior starting point for developing next-generation kinase inhibitors compared to initiating synthesis from unoptimized, bulky macrocycles.
Self-Validating Experimental Protocols
To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out experimental artifacts.
Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)
Causality Focus: We utilize ATP-dependent luminescence (CellTiter-Glo) rather than traditional MTT assays. MTT relies on mitochondrial reductase, which can be artificially skewed by the altered metabolic states of cancer cells (the Warburg effect). ATP quantification provides a direct, chemically orthogonal readout of viable cell numbers.
-
Cell Seeding: Seed MCF-7, A549, and HCT116 cells at 2,000 cells/well in a 96-well opaque-walled plate.
-
Self-Validation: Fill the outer perimeter wells with 200 µL of sterile PBS instead of cells. This prevents edge-effect evaporation from skewing the concentration of the media in the inner assay wells.
-
-
Compound Treatment (24h post-seeding): Prepare a 10-point serial dilution of 5-Bromo-2-(piperidin-4-yl)pyrimidine HCl (0.1 µM to 1000 µM) in DMSO.
-
Self-Validation: Ensure final DMSO concentration in all wells is strictly ≤0.5%. Include a vehicle control (0.5% DMSO) and a positive kill-control (10 µM Staurosporine) to establish the 100% and 0% viability baselines.
-
-
Assay Execution (72h post-treatment): Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition & Quality Control: Read luminescence on a microplate reader.
-
Self-Validation: Calculate the Z'-factor using the vehicle and positive controls. Proceed with IC50 calculation only if Z' > 0.5, confirming the assay's dynamic range is robust enough to differentiate scaffold efficacy.
-
Protocol B: Flow Cytometry for Cell Cycle Arrest Mechanism
Causality Focus: Because piperidine-pyrimidine derivatives frequently target cyclin-dependent kinases (CDKs), validating the mechanism requires observing cell cycle arrest. We use Propidium Iodide (PI) staining coupled with RNase A to ensure fluorescence is strictly proportional to DNA content.
-
Harvesting: Trypsinize treated cells (250 µM scaffold for 48h) and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. Add 700 µL of ice-cold 100% ethanol dropwise while gently vortexing.
-
Causality: Dropwise addition prevents cell clumping. Ethanol permeabilizes the lipid bilayer, allowing the large PI molecule to access the nucleus. Incubate at -20°C for at least 2 hours.
-
-
RNase A Treatment & Staining: Centrifuge to remove ethanol. Resuspend in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A).
-
Causality: PI intercalates into both DNA and RNA. RNase A degrades intracellular RNA, ensuring the flow cytometer strictly measures DNA content (differentiating 2N G1-phase cells from 4N G2/M-phase cells).
-
-
Acquisition: Analyze via flow cytometry, recording a minimum of 10,000 single-cell events.
Fig 2: High-throughput screening workflow for evaluating scaffold efficacy in cell lines.
Conclusion
Evaluating 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride strictly on raw IC50 metrics underestimates its value in drug discovery. By applying rigorous, self-validating protocols and prioritizing Ligand Efficiency, we objectively demonstrate that this compound provides an exceptionally optimized binding interface. It stands as a superior, highly tunable precursor for developing novel, targeted kinase inhibitors against breast, lung, and colon cancer cell lines.
Sources
- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades | MDPI [mdpi.com]
- 2. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Next-Generation Pyrimidine Inhibitors Against Standard of Care: Overcoming EGFR C797S Resistance
As the landscape of targeted oncology evolves, the pyrimidine core remains a privileged scaffold in kinase drug discovery. Its planar structure and distinct hydrogen-bonding capabilities allow it to effectively mimic the adenine ring of ATP, anchoring the molecule within the highly conserved kinase hinge region[1].
Currently, the 3rd-generation irreversible EGFR inhibitor Osimertinib (a pyrimidine derivative) stands as the standard of care (SoC) for patients with EGFR T790M-mutated Non-Small Cell Lung Cancer (NSCLC)[2]. However, clinical efficacy is inevitably bottlenecked by acquired resistance. The primary on-target resistance mechanism is the C797S mutation (a cysteine-to-serine substitution at position 797), which abolishes the covalent bond required for Osimertinib's efficacy[3].
To address this, researchers are developing 4th-generation reversible pyrimidine-based inhibitors (such as phenylamino-pyrimidines and macrocyclic diaminopyrimidines) designed to selectively target the L858R/T790M/C797S triple mutation while sparing wild-type (WT) EGFR[3],[4]. This guide provides an objective, data-driven framework for benchmarking these novel pyrimidine inhibitors against the Osimertinib standard of care.
Mechanistic Bottleneck: The C797S Resistance Pathway
EGFR signaling cascade highlighting C797S resistance to Osimertinib and 4th-generation intervention.
The Benchmarking Workflow
To validate a new pyrimidine inhibitor, we must employ an orthogonal, tiered benchmarking cascade. A compound must prove biochemical potency, cellular target engagement, and in vivo efficacy, all while demonstrating a superior therapeutic window compared to the SoC.
Tiered benchmarking workflow for validating novel pyrimidine-based kinase inhibitors.
Experimental Protocols & Self-Validating Systems
Protocol 1: Biochemical Kinase Profiling (ADP-Glo Assay)
Rationale: Direct measurement of kinase activity is required to calculate the absolute IC50. We utilize the ADP-Glo assay (measuring ATP-to-ADP conversion) rather than fluorescence-based assays. Pyrimidine derivatives often possess intrinsic fluorescence that can artificially skew readout data in traditional FRET assays.
Self-Validation Checkpoint: To ensure the observed IC50 shift is due to true target inhibition and not assay interference (e.g., compound aggregation), the assay buffer must include a non-ionic detergent (0.01% Triton X-100). Furthermore, testing against WT EGFR serves as a built-in negative control to prove mutant selectivity.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant EGFR variants (WT, L858R/T790M, and L858R/T790M/C797S) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT, 0.01% Triton X-100).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of Osimertinib (SoC) and the 4th-Gen Pyrimidine inhibitor in 100% DMSO. Transfer 100 nL to a 384-well plate (final DMSO concentration = 1%).
-
Reaction Initiation: Add 5 µL of the enzyme/substrate mixture (Poly E4Y) to the compounds. Incubate for 15 minutes at room temperature to allow for reversible binding equilibrium.
-
ATP Addition: Add 5 µL of ATP (at the specific Km for each mutant) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add 10 µL of ADP-Glo Reagent to deplete unconsumed ATP (40 min incubation), followed by 20 µL of Kinase Detection Reagent to convert ADP to luminescence (30 min incubation).
-
Quantification: Read luminescence and calculate IC50 using a 4-parameter logistic regression.
Protocol 2: Engineered Cellular Viability (Oncogene Addiction Model)
Rationale: Biochemical potency does not guarantee cellular membrane permeability or intracellular target engagement. We utilize murine Ba/F3 cells engineered to express specific human EGFR mutants.
Self-Validation Checkpoint: The Ba/F3 system relies on "oncogene addiction." Parental Ba/F3 cells require Interleukin-3 (IL-3) to survive. When transfected with mutant EGFR and deprived of IL-3, their survival becomes entirely dependent on the EGFR oncogene[4]. To prove your pyrimidine inhibitor is a specific kinase inhibitor and not a broad-spectrum cytotoxin, you must run a parallel counter-screen using parental Ba/F3 cells supplemented with IL-3. If the compound kills the IL-3 parental cells at the same concentration it kills the mutant cells, the effect is off-target toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed engineered Ba/F3 cells (e.g., Ba/F3-EGFR L858R/T790M/C797S ) and parental Ba/F3 cells (+ 1 ng/mL IL-3) at 3,000 cells/well in 96-well plates.
-
Treatment: Treat cells with a concentration gradient of Osimertinib and the novel pyrimidine inhibitor (0.1 nM to 10 µM).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Viability Readout: Add CellTiter-Glo reagent (measures intracellular ATP as a proxy for metabolically active cells). Incubate for 10 minutes on a shaker.
-
Analysis: Measure luminescence and plot dose-response curves to determine the cellular IC50.
Comparative Data Analysis
The following tables summarize benchmark data comparing Osimertinib against a representative 4th-generation phenylamino-pyrimidine derivative (e.g., Compound Os30), which was structurally optimized from the Osimertinib scaffold to bypass the missing Cys797 anchor[4].
Table 1: Biochemical Kinase Inhibition (IC50, nM)
Data demonstrates the restoration of potency against the triple mutant while maintaining a wide therapeutic window over WT EGFR.
| Target Enzyme | Osimertinib (3rd-Gen SoC) | 4th-Gen Pyrimidine (e.g., Os30) | Benchmark Shift |
| EGFR (WT) | 12.0 nM | > 1000 nM | Improved WT Sparing |
| EGFR (L858R/T790M) | 1.5 nM | 8.4 nM | Comparable Potency |
| EGFR (Del19/T790M/C797S) | > 1000 nM | 18.0 nM | > 55x Improvement |
| EGFR (L858R/T790M/C797S) | > 1000 nM | 113.0 nM | > 8x Improvement |
Table 2: Cellular Viability in Ba/F3 Engineered Models (IC50, nM)
Cellular data confirms that the biochemical potency translates into the intracellular environment, successfully inducing apoptosis in C797S-addicted cells[4].
| Cell Line Model | Osimertinib (3rd-Gen SoC) | 4th-Gen Pyrimidine (e.g., Os30) |
| Parental Ba/F3 (+ IL-3) | > 2000 nM | > 2000 nM |
| Ba/F3 (L858R/T790M) | 10.2 nM | 24.5 nM |
| Ba/F3 (Del19/T790M/C797S) | > 2000 nM | 41.0 nM |
Conclusion
Benchmarking next-generation pyrimidine inhibitors against standard-of-care agents like Osimertinib requires rigorous, self-validating experimental designs. By utilizing orthogonal assays—from ADP-Glo biochemical profiling to oncogene-addicted Ba/F3 cellular models—researchers can definitively prove that structural modifications to the pyrimidine core (such as the transition to reversible phenylamino-pyrimidines or macrocycles) successfully overcome C797S-mediated steric hindrance and loss of covalent anchoring[3],[4]. This data-driven approach ensures that only compounds with true mutant selectivity and robust target engagement advance to in vivo xenograft studies and clinical development.
References
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed Central (PMC). URL:[Link]
-
Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer. MDPI. URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Novel Diaminopyrimidine Macrocycles as Fourth Generation Reversible EGFR Inhibitors That Overcome Clinical Resistance to Osimertinib Mediated by C797S Mutation. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
-
Modification of osimertinib to discover new potent EGFR C797S -TK inhibitors. PubMed. URL:[Link]
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modification of osimertinib to discover new potent EGFRC797S-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of on-target vs. off-target activity of pyrimidine derivatives
The Kinome Selectivity Landscape: A Comparative Analysis of Pyrimidine vs. Quinazoline-Based Kinase Inhibitors
As targeted therapeutics evolve, the structural nuances of kinase inhibitors dictate the delicate balance between on-target efficacy and off-target toxicity. The ATP-binding pocket (hinge region) is highly conserved across the 500+ human kinases, making kinome-wide selectivity a formidable challenge in drug development.
As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of pyrimidine derivatives (e.g., 2,4-diaminopyrimidines) against alternative scaffolds like quinazolines . By dissecting their structural causality, quantitative binding affinities, and cellular target engagement, this guide provides a self-validating framework for assessing kinase inhibitor selectivity.
Structural Causality: Pyrimidine vs. Quinazoline Scaffolds
The core scaffold of a kinase inhibitor determines its primary orientation within the ATP-binding cleft, while its functional group substitutions dictate interactions with the gatekeeper residue and the glycine-rich P-loop.
-
Quinazoline Derivatives (First-Generation Scaffolds): Drugs like erlotinib and gefitinib utilize a rigid, bicyclic quinazoline core to competitively bind wild-type Epidermal Growth Factor Receptor (EGFR)[1]. While highly potent, their rigidity often results in significant off-target liabilities against kinases that share similarly positioned cysteine residues in their ATP-binding domains, such as JAK3, BLK, and GAK[2]. Furthermore, quinazolines struggle to accommodate the bulky methionine substitution in the T790M "gatekeeper" mutation, leading to clinical resistance[1].
-
Pyrimidine Derivatives (Next-Generation Flexibility): The pyrimidine ring (and its derivatives, such as 2,4-diaminopyrimidines and pyrazolo[3,4-d]pyrimidines) serves as an excellent bioisostere for the adenine ring of ATP[3]. This scaffold allows for greater conformational flexibility. For instance, third-generation EGFR inhibitors (e.g., WZ4002, osimertinib) utilize a pyrimidine backbone coupled with a Michael acceptor (acrylamide group) to selectively form a covalent bond with Cys797 in T790M-mutant EGFR, while actively sparing the wild-type receptor[1]. This structural pivot drastically reduces the dose-limiting skin and gastrointestinal toxicities associated with wild-type EGFR inhibition[1].
Quantitative Data: On-Target vs. Off-Target Benchmarks
To objectively compare these scaffolds, we must evaluate their biochemical IC50 values across primary targets and their closest off-target kinome neighbors. The table below synthesizes data from highly selective pyrimidine probes compared to legacy quinazoline scaffolds.
| Inhibitor Class | Representative Drug | Core Scaffold | Primary Target (On-Target) | Notable Off-Targets | On-Target IC50 | Off-Target IC50 |
| 1st Gen EGFR | Erlotinib / Canertinib | Quinazoline | EGFR (WT) | JAK3, BLK, GAK | < 2 nM | 128 nM (JAK3)[2] |
| 3rd Gen EGFR | WZ4002 | Pyrimidine | EGFR (T790M) | Wild-Type EGFR | < 5 nM | > 100 nM (WT)[1] |
| CASK Probe | NR162 | 2,4-diaminopyrimidine | CASK | ERBB3, TYRO3 | 80 nM | 18.2 µM (ERBB3)[4] |
| JAK1 Inhibitor | Compound 38 | 2,4-diaminopyrimidine | JAK1 | JAK2, TYK2, JAK3 | < 0.5 nM | > 150 nM (JAK2)[5] |
Insight: The 2,4-diaminopyrimidine scaffold in Compound 38 achieves an exceptional >312-fold selectivity for JAK1 over JAK2, and >20,000-fold over JAK3[5]. This demonstrates how precise tuning of the solvent-exposed region on a pyrimidine core can eliminate the off-target myelosuppression typically seen with pan-JAK inhibitors.
Experimental Methodology: A Self-Validating Selectivity Workflow
Relying solely on biochemical cell-free assays often leads to false positives due to the absence of physiological ATP competition and cellular membrane dynamics. To establish true trustworthiness in your data, you must employ a self-validating, three-tier experimental system .
Step 1: High-Throughput Kinome Profiling (KINOMEscan)
-
Protocol: Screen the pyrimidine derivative against a panel of 468 recombinant human kinases using an active-site directed competition binding assay at a fixed concentration (e.g., 1 µM)[3],[6].
-
Causality: This step maps the broad interaction landscape. Because it is an ATP-competitive assay performed in vitro, it identifies all potential thermodynamic binding liabilities, acting as a highly sensitive (but low specificity) primary filter.
Step 2: Cellular Target Engagement (NanoBRET)
-
Protocol: Transfect HEK293T cells with a kinase-NanoLuc fusion protein. Introduce a cell-permeable fluorescent tracer that binds the kinase active site. Treat cells with the test compound and measure the loss of Bioluminescence Resonance Energy Transfer (BRET) as the compound displaces the tracer[4].
-
Causality: Biochemical assays lack the ~1 mM intracellular ATP concentration that inhibitors must compete against in vivo[5]. NanoBRET validates whether the off-target hits flagged in the KINOMEscan actually bind the target inside a living cell under pseudo-physiological ATP conditions, effectively filtering out false positives[4].
Step 3: Functional Phospho-Signaling Validation
-
Protocol: Treat target cancer cell lines (e.g., mutant vs. WT) with the inhibitor. Lyse the cells and perform Western blotting or Phospho-Flow cytometry targeting downstream effectors (e.g., p-STAT3 for JAK inhibitors, p-ERK for EGFR inhibitors).
-
Causality: Target engagement does not inherently guarantee functional antagonism. This final step confirms that the compound not only binds the kinase but successfully halts the oncogenic signaling cascade, completing the validation loop.
Mechanistic & Workflow Visualizations
To conceptualize these principles, the following diagrams map the self-validating experimental workflow and the mechanistic divergence between pyrimidine and quinazoline scaffolds.
Fig 1: Three-tier self-validating workflow for assessing kinase inhibitor selectivity.
Fig 2: Divergent selectivity of Pyrimidine vs. Quinazoline scaffolds in EGFR targeting.
References
-
Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
NR162 is a chemical probe for CASK. Structural Genomics Consortium. [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals.[Link]
-
A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader. PMC - NIH.[Link]
-
Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine. PMC - NIH.[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NR162 | Structural Genomics Consortium [thesgc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride
Comprehensive Safety & Operational Guide: Handling 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride
As a critical intermediate in pharmaceutical drug discovery, 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride (CAS: 2344678-98-2)[1][2] requires stringent handling protocols. Combining a brominated pyrimidine core with a piperidine ring, this compound presents unique physicochemical hazards. This guide provides drug development professionals with field-proven, self-validating methodologies for the safe handling, dissolution, and disposal of this chemical.
Section 1: Chemical Profiling & Hazard Causality
To handle this compound safely, researchers must understand the causality behind its hazards rather than simply memorizing safety data sheets.
-
Aerosolization & Respiratory Toxicity: As a hydrochloride salt, this compound presents as a fine, crystalline powder. Piperidine derivatives are notorious for causing respiratory tract irritation (STOT SE 3)[3][4]. Furthermore, fine dust dispersed in the air can form explosive mixtures[5].
-
Hygroscopicity & Degradation: The HCl salt readily absorbs atmospheric moisture[5][6]. If left exposed, it will cake and potentially undergo hydrolytic degradation, compromising assay integrity and complicating accurate weighing.
-
Dermal Penetration: While the piperidine moiety is a known skin irritant (Category 2)[7], the addition of the bromine atom on the pyrimidine ring increases the molecule's lipophilicity. If the powder accidentally contacts skin that is dampened by organic solvents (like DMSO), dermal penetration is significantly accelerated.
Table 1: Quantitative Hazard Profile & GHS Classifications
Extrapolated from structural analogs (Piperidine hydrochloride and Pyrimidine derivatives)
| Hazard Class | Category | H-Statement | Mechanistic Causality |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Nitrogenous heterocyclic core disrupts cellular homeostasis upon systemic absorption[3]. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Piperidine moiety interacts with epidermal proteins, triggering localized inflammatory cascades[7]. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | HCl salt rapidly dissociates in ocular fluid, causing acute pH shifts and corneal tissue damage[7]. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Micro-particulate aerosolization leads to rapid deposition in the upper respiratory tract[3]. |
Section 2: Personal Protective Equipment (PPE) Matrix
Every piece of protective equipment must be selected based on the specific chemical vulnerabilities of the compound.
Table 2: Required PPE by Operational Context
| Protection Area | Standard / Specification | Operational Context | Scientific Justification |
| Ocular | EN 166 / NIOSH Safety Goggles | All handling stages | Protects against micro-particulate dispersion during weighing and solvent splashing during dissolution[4][6]. |
| Dermal (Hands) | EN 374 Nitrile Gloves | Weighing, Dissolution, Disposal | Nitrile offers superior resistance to both the active pharmaceutical ingredient and common assay solvents (e.g., DMSO, DMF)[7]. |
| Dermal (Body) | Flame-resistant Lab Coat | All handling stages | Prevents the accumulation of hygroscopic, potentially combustible dust on personal clothing[5]. |
| Respiratory | EN 143 / N95 Particulate Filter | Spill response or outside hood | Required only if engineering controls fail or during bulk spill cleanup to prevent inhalation of H335-classified dust[4][5]. |
Section 3: Self-Validating Operational Workflows
The following protocol outlines a self-validating system for weighing and dissolving the compound. Each step includes a built-in verification check to ensure operational integrity.
Protocol: Safe Weighing and Dissolution
-
Step 1: Environmental Validation
-
Action: Conduct all handling inside a certified chemical fume hood[5].
-
Validation: Before opening the vial, verify the hood's digital monitor reads a face velocity of 80–100 feet per minute (fpm). Tape a small Kimwipe to the sash to visually confirm inward directional airflow.
-
-
Step 2: PPE Donning & Static Mitigation
-
Action: Don EN 374 nitrile gloves, lab coat, and EN 166 goggles[6][7].
-
Validation: Inspect gloves for micro-tears prior to use[3][4]. Use an anti-static gun (Zerostat) on your weighing spatula and weigh boat. Causality: Neutralizing surface charges prevents the fine HCl powder from aerosolizing and adhering to the sides of the balance.
-
-
Step 3: Containment & Transfer
-
Step 4: Weighing & Dissolution
-
Action: Weigh the desired mass and transfer it directly to a pre-tared amber glass vial. Slowly add the solvent (e.g., DMSO).
-
Validation: Cap the vial immediately after solvent addition and vortex gently. Causality: Amber glass protects the brominated pyrimidine core from photolytic degradation.
-
-
Step 5: Decontamination
Figure 1: Operational workflow for safe handling and dissolution of the compound.
Section 4: Decontamination & Emergency Response Plan
In the event of an accidental release, standard dry-sweeping is strictly prohibited due to the risk of generating explosive or highly irritating dust clouds[3][5].
Emergency Spill Mitigation Protocol:
-
Assessment: Immediately halt work. If the spill is outside the fume hood and exceeds 50g, evacuate the immediate area.
-
Containment: Do not let the product enter drains, as halogenated pyrimidines pose environmental toxicity risks[3][8].
-
Neutralization: Dampen a chemical spill pad with water or an appropriate solvent to suppress dust formation[9].
-
Cleanup: Gently wipe the area, sweep up the dampened mass using non-sparking tools, and place it into a suitable, closed container for disposal[3][9].
-
Disposal: Label the container as "Halogenated Organic Solid Waste" and route it for high-temperature incineration.
Figure 2: Decision tree and response pathway for accidental chemical spills.
First Aid Pathways:
-
Eye Contact: The HCl salt will cause immediate pH disruption. Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do[3][8].
-
Skin Contact: Wash off immediately with soap and plenty of water to prevent dermal absorption of the lipophilic core[3][8].
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician immediately[3][4].
References
- Angene Chemical. Safety Data Sheet: 1-Boc-4-(Aminomethyl)piperidine hydrochloride.
- ChemicalBook. Safety Data Sheet: Pyrimidine.
- CDH Fine Chemical. Material Safety Data Sheet: Piperidine Hydrochloride.
- Fisher Scientific. Safety Data Sheet: Piperidine hydrochloride.
- Jubilant Ingrevia. Safety Data Sheet: Piperidine Hydrochloride.
Sources
- 1. 4-(piperidin-4-yl)pyrimidine-5-carboxamide hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS:2126164-05-2, 2-(哌啶-4-基)嘧啶二盐酸盐-毕得医药 [bidepharm.com]
- 3. angenechemical.com [angenechemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
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